An In-depth Technical Guide to 3-Methoxy-pyridin-4-ylamine HCl: A Key Building Block in Modern Drug Discovery
This guide provides a comprehensive technical overview of 3-Methoxy-pyridin-4-ylamine hydrochloride, a heterocyclic amine of significant interest in medicinal chemistry. The document is intended for researchers, scientis...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides a comprehensive technical overview of 3-Methoxy-pyridin-4-ylamine hydrochloride, a heterocyclic amine of significant interest in medicinal chemistry. The document is intended for researchers, scientists, and professionals in drug development, offering insights into its chemical properties, synthesis, and applications.
Core Compound Identification and Properties
3-Methoxy-pyridin-4-ylamine, and its hydrochloride salt, are pivotal intermediates in the synthesis of a variety of pharmacologically active agents. The pyridine ring is a fundamental scaffold in numerous pharmaceuticals, and the strategic placement of the methoxy and amino groups on this core allows for diverse chemical modifications.
The synthesis of substituted pyridines is a well-established area of organic chemistry. A common strategy for producing aminopyridines involves the functionalization of a pyridine core. While a specific protocol for 3-Methoxy-pyridin-4-ylamine is not detailed in the provided search results, a plausible synthetic route can be inferred from methodologies for related compounds. For instance, a general approach could involve the nucleophilic amination of a methoxypyridine precursor.
A patent for the synthesis of a related compound, 3,4-diaminopyridine, outlines a three-step process starting from 4-methoxypyridine. This process involves nitration, followed by reaction with ammonia, and finally a reduction.[6] A similar strategy could be adapted for the synthesis of 3-Methoxy-pyridin-4-ylamine.
Conceptual Synthetic Workflow
Caption: A conceptual workflow for the synthesis of 3-Methoxy-pyridin-4-ylamine.
Applications in Drug Discovery and Development
Substituted pyridines are considered "privileged scaffolds" in medicinal chemistry due to their frequent appearance in biologically active molecules.[7] 3-Methoxy-pyridin-4-ylamine serves as a versatile building block for creating more complex molecules with therapeutic potential.
Kinase Inhibitors
The structural motif of an aniline ring linked to a pyridine ring is common in kinase inhibitors.[7] 3-Methoxy-pyridin-4-ylamine can be a key intermediate in the synthesis of such compounds, where the aniline moiety can be further functionalized to target the ATP-binding site of various kinases.
Neurological Disorders
Derivatives of 4-aminopyridine have been investigated for their effects on neuromuscular transmission.[8] Studies on 3-methoxy-4-aminopyridine have shown that it can cross the blood-brain barrier and accumulate in specific brain regions like the hippocampus and thalamus.[9] This suggests its potential as a scaffold for developing drugs targeting central nervous system disorders.
Epigenetic Modulators
Compounds containing a 3-(piperidin-4-ylmethoxy)pyridine core have been identified as potent inhibitors of Lysine Specific Demethylase 1 (LSD1), an enzyme involved in gene expression regulation.[10][11] These inhibitors have shown promise in cancer therapy by increasing histone methylation and inhibiting the proliferation of tumor cells.[10][11] 3-Methoxy-pyridin-4-ylamine could be a starting point for the synthesis of novel LSD1 inhibitors.
Agrochemicals
Beyond pharmaceuticals, 3-amino-4-methoxypyridine is utilized in the agrochemical industry for the formulation of herbicides and pesticides, contributing to improved crop yields.[5]
Experimental Protocols: A Conceptual Approach
While specific, validated protocols for experiments using 3-Methoxy-pyridin-4-ylamine HCl are proprietary and depend on the research context, a general workflow for a Suzuki-Miyaura coupling reaction, a common method for creating biaryl compounds from such intermediates, is outlined below.
Conceptual Suzuki-Miyaura Coupling Workflow
Caption: A generalized workflow for a Suzuki-Miyaura coupling reaction.
Conclusion
3-Methoxy-pyridin-4-ylamine HCl is a valuable and versatile chemical intermediate with significant applications in drug discovery and agrochemical development. Its utility as a building block for synthesizing kinase inhibitors, CNS-active agents, and epigenetic modulators underscores its importance in medicinal chemistry. The synthetic accessibility and the potential for diverse functionalization make it a compound of high interest for researchers aiming to develop novel therapeutic agents.
References
Berger, S. G., Waser, P. G., & Chang Sin-Ren, A. (1989). Distribution of the 4-aminopyridine Derivative 3-methoxy-4-aminopyridine in Mice. Neuropharmacology, 28(2), 191-4. [Link]
PubChem. (n.d.). 3-Methoxy-4-hydroxyphenylethylamine hydrochloride. Retrieved from [Link]
Mol-Instincts. (2025, May 20). 3-methoxy-4-pyridinamine. Retrieved from [Link]
Liu, H., et al. (2020). Radiochemical Synthesis and Evaluation of 3-[11C]Methyl-4-aminopyridine in Rodents and Nonhuman Primates for Imaging Potassium Channels in the CNS. ACS Chemical Neuroscience, 11(15), 2346-2354. [Link]
The Good Scents Company. (n.d.). 3-methoxypyridine. Retrieved from [Link]
Pang, J. H., Kaga, A., & Chiba, S. (2013). Nucleophilic amination of methoxypyridines by a sodium hydride-iodide composite. Chemical Communications, 49(86), 10130-10132. [Link]
Drukarch, B., Leysen, J. E., & Stoof, J. C. (1988). Effects of new 4-aminopyridine derivatives on neuromuscular transmission and on smooth muscle contractility. European Journal of Pharmacology, 153(2-3), 179-187. [Link]
Zheng, Y. C., et al. (2016). 3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1. ACS Medicinal Chemistry Letters, 7(2), 153-158. [Link]
Zheng, Y. C., et al. (2016). 3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1. ACS Medicinal Chemistry Letters, 7(2), 153-158. [Link]
Google Patents. (n.d.). CN114315706A - Synthetic method of 3, 4-diaminopyridine.
BuyersGuideChem. (n.d.). 3-Methoxypyridin-4-amine. Retrieved from [Link]
Physicochemical Profiling and Analytical Workflows for 4-Amino-3-methoxypyridine Hydrochloride in Preclinical Drug Development
Executive Summary In the landscape of preclinical drug development, the transition of a raw chemical intermediate into a validated active pharmaceutical ingredient (API) requires rigorous physicochemical profiling. As a...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In the landscape of preclinical drug development, the transition of a raw chemical intermediate into a validated active pharmaceutical ingredient (API) requires rigorous physicochemical profiling. As a Senior Application Scientist, I frequently oversee the characterization of privileged pharmacophores like 4-amino-3-methoxypyridine hydrochloride (derived from the free base, CAS: 52334-90-4). This compound serves as a critical building block in the synthesis of advanced oncology therapeutics, most notably1 and2.
This whitepaper outlines the causality behind its physicochemical behavior, details self-validating analytical protocols, and maps its mechanistic integration into modern drug design.
Causality in Physicochemical Properties: The Hydrochloride Advantage
A recurring question in formulation development is the selection of the salt form. Why utilize the hydrochloride salt of 4-amino-3-methoxypyridine rather than its free base?
The free base of 4-amino-3-methoxypyridine is highly electron-rich due to the synergistic electron-donating effects of the methoxy (-OCH₃) and amino (-NH₂) groups on the pyridine ring. While this makes it an excellent nucleophile for synthetic chemistry (e.g., reacting with sulfonyl chlorides or pyrimidine derivatives), it also renders the free base susceptible to aerial oxidation and limits its aqueous solubility.
By isolating the compound as a hydrochloride salt , we engineer two critical physicochemical upgrades:
Thermodynamic Solvation: Protonation of the pyridine nitrogen introduces an ionic charge that favorably disrupts the solid-state crystal lattice energy when introduced to polar solvents. This drives aqueous solubility up significantly, crossing the threshold required for high-throughput biological screening and intravenous formulation.
Oxidative Stability: The protonated state effectively lowers the HOMO (Highest Occupied Molecular Orbital) energy level of the molecule. This electronic dampening significantly reduces the compound's susceptibility to oxidative degradation during long-term storage, ensuring batch-to-batch reproducibility.
Quantitative Data Summary
Property
Value
Causality / Relevance in Drug Design
Chemical Name
4-Amino-3-methoxypyridine HCl
Standardized nomenclature for API tracking.
CAS Number (Free Base)
52334-90-4
Unique identifier for the unprotonated scaffold.
Molecular Weight
~160.60 g/mol (Salt)
Low MW allows for high ligand efficiency (LE) in binding pockets.
Appearance
White to off-white solid
Visual indicator of purity; discoloration implies oxidation.
Aqueous Solubility
>50 mg/mL
Salt formation enables rapid dissolution for in vitro assays.
Primary Application
Oncology Intermediates
Acts as a critical hinge-binding pharmacophore in3.
Self-Validating Experimental Protocols
Scientific integrity demands that analytical workflows do more than just generate data; they must actively verify their own accuracy. The following protocols are designed as self-validating systems , ensuring that any artifact or degradation is immediately flagged.
Protocol 1: Orthogonal Purity Profiling via HPLC-UV/MS
Objective: Quantify API purity and identify trace degradation products.
Causality & Self-Validation: Relying solely on UV detection is a critical failure point in early-stage development, as non-chromophoric impurities remain invisible. By coupling UV detection orthogonally with Mass Spectrometry (MS), the system self-validates: if a UV peak lacks the corresponding m/z [M+H]⁺ signal, the system immediately flags a non-related impurity or a severe degradation product.
Step-by-Step Methodology:
Sample Preparation: Dissolve 10.0 mg of 4-amino-3-methoxypyridine HCl in 10 mL of LC-MS grade Water:Acetonitrile (90:10 v/v) to create a 1 mg/mL stock. Reasoning: Matching the initial mobile phase prevents solvent-front distortion.
Column Selection: Deploy a C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm). Reasoning: The hydrophobic stationary phase retains the polar analyte sufficiently when paired with a highly aqueous mobile phase containing 0.1% Formic acid (which enforces consistent protonation and sharpens peak shape).
Mobile Phase Gradient:
Mobile Phase A: 0.1% Formic Acid in Water.
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
Run a linear gradient from 2% B to 95% B over 5 minutes.
Detection Parameters: Set the Diode Array Detector (DAD) to 254 nm (optimal for substituted pyridines) and configure the ESI-MS in positive ion mode targeting m/z 125.04 (the exact mass of the free base [M+H]⁺).
Validation Check: The run is only validated if the primary UV peak area is >99% and precisely co-elutes (±0.02 min) with the extracted ion chromatogram (EIC) for m/z 125.04.
Protocol 2: Potentiometric pKa Determination
Objective: Determine the acid dissociation constant to predict in vivo absorption and lipophilicity (LogD).
Causality & Self-Validation: The pKa dictates the ionization state of the drug at physiological pH (7.4), directly impacting membrane permeability. This protocol self-validates by utilizing a forward-and-backward titration loop. If hysteresis occurs between the curves, the system flags a lack of thermodynamic equilibrium, invalidating the run.
Step-by-Step Methodology:
Calibration: Calibrate the pH electrode using standard buffers (pH 4.01, 7.00, 10.01) at a strictly controlled temperature of 25.0 ± 0.1 °C.
Titration Setup: Dissolve 50 mg of the compound in 50 mL of 0.15 M KCl. Reasoning: The KCl maintains a constant ionic strength, mimicking physiological blood conditions and preventing activity coefficient drift during the titration.
Execution: Titrate with standardized 0.1 M NaOH under a nitrogen blanket. Reasoning: Nitrogen prevents atmospheric CO₂ from dissolving into the aqueous phase and forming carbonic acid, which would artificially skew the pKa.
Self-Validation (Back-Titration): Immediately reverse the titration using 0.1 M HCl. The inflection points of the first derivative (dpH/dV) for both curves must align within 0.05 pH units.
Mechanistic Integration into Drug Design
The structural geometry of 4-amino-3-methoxypyridine makes it an elite hinge-binding motif in epigenetic and kinase inhibitors.
In the development of PRMT5 inhibitors (such as the clinical candidate JNJ-64619178), the 4-amino group acts as a critical hydrogen bond donor to the enzyme's backbone carbonyls. Simultaneously, the 3-methoxy group acts as an electronic tuner and steric wedge, projecting into a specific hydrophobic sub-pocket of the PRMT5 active site. This dual-action drives both high binding affinity and target selectivity, effectively shutting down the symmetrical dimethylation of arginine residues required for tumor cell proliferation.
Analytical Validation Workflow
Analytical workflow for the physicochemical validation of 4-amino-3-methoxypyridine hydrochloride.
Comprehensive Safety & Handling Guide: 3-Methoxy-pyridin-4-ylamine Hydrochloride in Pharmaceutical Development
Executive Summary In modern drug discovery, the rational design of small molecules relies heavily on privileged pharmacophores. 3-Methoxy-pyridin-4-ylamine hydrochloride (CAS: 2097938-55-9)[1], also known as 3-methoxypyr...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In modern drug discovery, the rational design of small molecules relies heavily on privileged pharmacophores. 3-Methoxy-pyridin-4-ylamine hydrochloride (CAS: 2097938-55-9)[1], also known as 3-methoxypyridin-4-amine hydrochloride or 4-amino-3-methoxypyridine hydrochloride, is a highly specialized heterocyclic building block. Featuring an electron-donating methoxy group at the C3 position and a primary amine at the C4 position, this scaffold is frequently deployed in the synthesis of advanced therapeutics, including NAMPT inhibitors[2] and Polo-like kinase 4 (PLK4) inhibitors[3].
However, the very structural features that make this compound biologically active also dictate specific, non-negotiable safety and handling parameters. As a Senior Application Scientist, I approach a Safety Data Sheet (SDS) not as a static list of regulatory hurdles, but as a dynamic roadmap of chemical reactivity. This whitepaper synthesizes the physicochemical data of 3-methoxy-pyridin-4-ylamine hydrochloride with field-proven mechanistic insights, providing a self-validating operational plan for its safe handling and synthetic application.
Physicochemical Profiling & Structural Dynamics
Before handling any compound, we must understand the causality behind its physical state. The free base of this compound (CAS: 52334-90-4) is an electron-rich aminopyridine[4]. The methoxy group at C3 acts as an electron-donating group (EDG), increasing the electron density of the pyridine ring and the basicity/nucleophilicity of the C4 primary amine.
To enhance bench stability and prevent oxidative degradation of the electron-rich amine, the compound is commercialized as a hydrochloride salt . This salt formulation not only extends shelf-life but also significantly improves aqueous solubility, a critical factor for downstream biological assays and in vitro screening[5].
Quantitative Physicochemical Data
Property
Value / Specification
Mechanistic Implication
Chemical Name
3-Methoxy-pyridin-4-ylamine hydrochloride
Privileged scaffold for kinase inhibitor design.
CAS Number
2097938-55-9 (Salt) / 52334-90-4 (Base)
Ensures precise lot tracking and regulatory compliance.
Molecular Formula
C₆H₈N₂O · HCl (C₆H₉ClN₂O)
The HCl equivalent must be accounted for in stoichiometric calculations.
Molecular Weight
160.60 g/mol
Requires accurate massing for high-yield cross-coupling.
Appearance
Off-white to brown solid
Color variations indicate trace oxidation of the free amine; store in the dark.
Storage Conditions
Room Temperature / 2-8°C, Inert Atmosphere
Hygroscopic nature requires protection from ambient moisture to prevent clumping.
Toxicological Assessment & Hazard Causality (The SDS Core)
Safety protocols are only effective when operators understand why a hazard exists. The Globally Harmonized System (GHS) hazard statements for 3-methoxy-pyridin-4-ylamine hydrochloride[5] are directly linked to its molecular architecture:
H302 (Harmful if swallowed): The aminopyridine scaffold closely mimics endogenous biological substrates (such as nicotinamide). If systemically absorbed, it can lead to competitive inhibition of off-target kinases or metabolic enzymes, disrupting cellular ATP production and signaling cascades[2].
H315 (Causes skin irritation) & H319 (Causes serious eye irritation): As a hydrochloride salt, the compound is hygroscopic. Upon contact with the physiological moisture of the skin, sweat, or tears, the salt dissociates. This localized release of chloride and protons causes mild acid-induced irritation, while the lipophilic free aminopyridine base can simultaneously disrupt lipid bilayers[6].
H335 (May cause respiratory irritation): Inhalation of the fine crystalline dust exposes the sensitive respiratory epithelium to the same dissociative acid-base irritation mechanism, triggering coughing and mucosal inflammation[5].
Experimental Safety Protocols & Spill Response
A robust safety protocol must be a self-validating system —meaning the workflow inherently verifies its own success. Below is the standardized methodology for handling and decontaminating spills of this specific hydrochloride salt.
Assessment & PPE: Immediately assess the spill size. For standard laboratory spills (< 50g), don appropriate PPE: N95/P100 particulate respirator (to mitigate H335), nitrile gloves (to mitigate H315), and tightly sealed chemical safety goggles (to mitigate H319).
Dry Containment: Do not apply water initially, as this will dissolve the salt and spread the acidic/basic irritants. Surround and cover the solid spill with a chemically inert, damp absorbent (e.g., damp sand or vermiculite) to prevent aerosolization of the dust.
Collection: Carefully sweep the absorbed mixture using a non-sparking tool into a sealable, chemically resistant hazardous waste container. Label clearly as "Toxic/Irritant Solid Waste - Contains Aminopyridine HCl."
Chemical Decontamination: Wash the affected surface with a 1% aqueous acetic acid solution to neutralize any residual free base, followed by a thorough wash with deionized water.
Self-Validation (pH Testing): Swab the decontaminated surface with a damp pH test strip. The protocol is only complete when the surface registers a neutral pH (6.5 - 7.5), confirming the total removal of both the HCl salt and the amine base.
Figure 1: Self-validating spill response and decontamination workflow for aminopyridine salts.
Synthetic Utility & Reaction Workflows
In drug discovery, 3-methoxy-pyridin-4-ylamine hydrochloride is primarily utilized as a nucleophile in amide couplings or Buchwald-Hartwig cross-coupling reactions to generate complex kinase inhibitors[2][3].
Because the compound is supplied as a hydrochloride salt, the primary amine is protonated (ammonium) and therefore non-nucleophilic. Causality Check: Any synthetic workflow must begin with an in situ "freebasing" step using a non-nucleophilic organic base (like DIPEA or TEA) to liberate the reactive amine. Furthermore, the C4 amine is sterically hindered by the adjacent C3 methoxy group, requiring highly reactive coupling reagents to drive amide formation.
In Situ Freebasing: Charge a dry, argon-flushed round-bottom flask with 3-methoxy-pyridin-4-ylamine hydrochloride (1.0 equiv) and anhydrous N,N-Dimethylformamide (DMF). Add N,N-Diisopropylethylamine (DIPEA) (3.0 equiv). Rationale: 1.0 equiv of DIPEA neutralizes the HCl salt, while the remaining 2.0 equiv serve as the base for the subsequent coupling.
Acid Activation: In a separate vial, dissolve the target carboxylic acid (1.1 equiv) in DMF. Add HATU (1.2 equiv). Rationale: HATU is explicitly chosen over standard EDC/HOBt because the steric hindrance from the C3 methoxy group necessitates the formation of a highly reactive OAt-ester intermediate to ensure efficient nucleophilic attack.
Coupling: Transfer the activated acid solution dropwise to the freebased aminopyridine solution at 0 °C. Allow the reaction to warm to room temperature and stir for 12 hours.
Workup & Validation: Quench the reaction with saturated aqueous NaHCO₃. Extract with ethyl acetate. Validate the reaction completion via LC-MS, looking for the target mass [M+H]⁺ of the newly formed amide, confirming the successful functionalization of the C4 position.
Figure 2: Synthetic reactivity pathway demonstrating the obligatory freebasing step prior to coupling.
References
Capot Chemical. "3-Methoxy-pyridin-4-ylamine hydrochloride MSDS." Capotchem.cn. Available at:[Link]
Google Patents. "WO2014111871A1 - 4,5-dihydroisoxazole derivatives as nampt inhibitors." Patents.google.com.
Google Patents. "WO2022240876A1 - Polo like kinase 4 inhibitors." Patents.google.com.
An In-depth Technical Guide to the pKa of 3-Methoxy-pyridin-4-ylamine Hydrochloride in Water
Authored for Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive analysis of the acid dissociation constant (pKa) of 3-Methoxy-pyridin-4-ylamine hydrochloride. As the ionizatio...
Author: BenchChem Technical Support Team. Date: March 2026
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the acid dissociation constant (pKa) of 3-Methoxy-pyridin-4-ylamine hydrochloride. As the ionization state of a molecule is a critical determinant of its pharmacokinetic and pharmacodynamic properties, a thorough understanding of its pKa is fundamental for drug development. This document synthesizes theoretical principles, predictive insights, and robust experimental protocols to serve as a definitive resource for scientists.
Introduction: The Significance of pKa in Drug Development
The acid dissociation constant, or pKa, quantitatively describes the strength of an acid in solution. For any ionizable drug candidate, the pKa value dictates the degree of ionization at a given pH. This, in turn, governs fundamental properties including:
Solubility: The ionized form of a molecule is typically more water-soluble than the neutral form.
Permeability: Neutral, more lipophilic species generally exhibit better passive diffusion across biological membranes, such as the intestinal epithelium and the blood-brain barrier.
Target Binding: The charge state of a molecule can profoundly impact its interaction with its biological target.
3-Methoxy-pyridin-4-ylamine possesses two potential sites of protonation: the pyridine ring nitrogen and the exocyclic amino group. Understanding which site is more basic and the precise pKa of its conjugate acid is paramount for predicting its behavior in physiological environments (pH ~7.4) and throughout the gastrointestinal tract.
Theoretical Framework and pKa Estimation
The basicity of 3-Methoxy-pyridin-4-ylamine is a product of the electronic effects of its constituent functional groups. The protonation of aminopyridines predominantly occurs at the endocyclic (ring) nitrogen atom.
Pyridine Core: Unsubstituted pyridine is a weak base with a pKa of approximately 5.23 for its conjugate acid, pyridinium.[1][2][3]
Effect of the 4-Amino Group (-NH₂): The amino group at the 4-position is a powerful electron-donating group (EDG). Through resonance, it significantly increases the electron density on the pyridine ring nitrogen. This enhanced electron density makes the nitrogen lone pair more available for protonation, rendering 4-aminopyridine (pKa ≈ 9.1) a much stronger base than pyridine.[4][5]
Effect of the 3-Methoxy Group (-OCH₃): The methoxy group exhibits a dual electronic nature. It is electron-withdrawing by induction due to the high electronegativity of the oxygen atom, and electron-donating by resonance.
When positioned at the 3-position (meta to the ring nitrogen), the resonance-donating effect on the nitrogen is minimal.
Consequently, the primary influence is the inductive electron-withdrawing effect, which pulls electron density away from the ring nitrogen. This makes the nitrogen less basic than it would be without this substituent.
Therefore, the pKa of 3-Methoxy-pyridin-4-ylamine is expected to be lower than that of 4-aminopyridine (pKa ≈ 9.1) but significantly higher than that of pyridine (pKa ≈ 5.2). A recent study on 4-aminopyridine analogs confirms this trend, showing that 3-Methoxy-4-aminopyridine (3MeO4AP) is a strong base with a pKa value greater than 9, similar to 4-aminopyridine itself.[6]
Accurate pKa determination requires rigorous experimental methodology. Potentiometric and spectrophotometric titrations are the gold-standard techniques.
This method involves monitoring pH changes in a solution of the analyte upon the incremental addition of a strong acid or base. It is a highly reliable and direct method for pKa determination.
Protocol for Potentiometric Titration:
Apparatus:
Calibrated pH meter with a combination glass electrode.
Thermostatted titration vessel.
Magnetic stirrer and stir bar.
Class A precision burette or an automated titrator.
Reagents:
Analyte Solution: Prepare a ~1 mM solution of 3-Methoxy-pyridin-4-ylamine hydrochloride in deionized, CO₂-free water.
Titrant: Standardized 0.1 M NaOH solution.
Ionic Strength Adjuster: 0.15 M KCl solution to maintain a constant ionic strength.
Procedure:
Calibrate the pH meter using at least three standard buffers (e.g., pH 4.01, 7.00, 10.01) at the desired experimental temperature (e.g., 25 °C).
Place a known volume (e.g., 20.0 mL) of the analyte solution and the ionic strength adjuster into the thermostatted vessel.
If necessary, acidify the solution with a small amount of standardized 0.1 M HCl to a pH below the expected pKa range (e.g., pH 2) to ensure the molecule is fully protonated at the start.
Begin the titration by adding the 0.1 M NaOH titrant in small, precise increments (e.g., 0.05-0.1 mL).
After each addition, allow the pH reading to stabilize before recording the pH and the total volume of titrant added.
Continue the titration well past the equivalence point.
Perform the titration in triplicate to ensure reproducibility.
Data Analysis:
Plot the measured pH versus the volume of titrant added to generate a titration curve.
The pKa is the pH at the half-equivalence point, which corresponds to the midpoint of the steepest portion (inflection point) of the curve.
Alternatively, calculate the first derivative (ΔpH/ΔV) of the titration curve. The peak of the first derivative plot corresponds to the equivalence point. The pKa is the pH at half of this volume.
Workflow for pKa Determination by Potentiometric Titration.
This technique is applicable when the protonated (BH⁺) and neutral (B) forms of the molecule exhibit different ultraviolet or visible light absorption spectra, a common feature for aromatic compounds.
Protocol for Spectrophotometric Titration:
Apparatus:
Dual-beam UV-Vis spectrophotometer.
Matched quartz cuvettes.
Calibrated pH meter.
Reagents:
Analyte Stock Solution: A concentrated stock solution of 3-Methoxy-pyridin-4-ylamine hydrochloride in water or methanol.
Buffer Solutions: A series of buffers (e.g., citrate, phosphate, borate) covering a wide pH range (e.g., pH 2 to 12).
Procedure:
Determine the absorption spectra of the analyte in a strongly acidic solution (e.g., pH 2, representing the pure BH⁺ form) and a strongly basic solution (e.g., pH 12, representing the pure B form).
Identify an analytical wavelength (λ_max_) where the difference in absorbance between the two forms is maximal.
Prepare a series of solutions by adding a small, constant aliquot of the analyte stock solution to each buffer solution of known pH.
Measure the absorbance of each solution at the chosen analytical wavelength.
Measure the exact pH of each solution after the absorbance measurement.
Data Analysis:
Plot absorbance versus pH. The resulting data should form a sigmoidal curve.
The pKa is the pH at the inflection point of this curve, which corresponds to the point where the absorbance is exactly halfway between the minimum and maximum absorbance values.
The pKa can also be calculated using the following equation for each data point:
pKa = pH + log[(A_B - A) / (A - A_BH⁺)]
Where A is the absorbance at a given pH, A_B is the absorbance of the basic species, and A_BH⁺ is the absorbance of the acidic species.
Workflow for pKa Determination by UV-Vis Spectrophotometry.
Conclusion
The pKa of 3-Methoxy-pyridin-4-ylamine hydrochloride is a critical parameter for drug development, influencing its solubility, membrane permeability, and target engagement. Based on established structure-basicity relationships, its pKa is predicted to be greater than 9, making it predominantly protonated at physiological pH. This guide provides the theoretical rationale for this prediction and outlines detailed, field-proven protocols for its precise experimental determination using potentiometric and spectrophotometric methods. Adherence to these rigorous experimental standards is essential for generating the high-quality, reliable data required for successful pharmaceutical research and development.
References
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 1049, Pyridine. [Link]
Mech, P., Bogunia, M., Nowacki, A., & Liwo, A. (2019). Calculations of pKa Values of Selected Pyridinium and Its N-Oxide Ions in Water and Acetonitrile. The Journal of Physical Chemistry A. [Link]
Solis, E., et al. (2020). Structure-activity relationship studies of four novel 4-aminopyridine K+ channel blockers. Scientific Reports. [Link]
Chemistry Stack Exchange (2015). pKaH of pyridine versus other imines. [Link]
stability of 3-Methoxy-pyridin-4-ylamine hydrochloride under ambient conditions
An In-depth Technical Guide to the Stability of 3-Methoxy-pyridin-4-ylamine Hydrochloride Under Ambient Conditions Authored by: Gemini, Senior Application Scientist Publication Date: March 10, 2026 Abstract This technica...
Author: BenchChem Technical Support Team. Date: March 2026
An In-depth Technical Guide to the Stability of 3-Methoxy-pyridin-4-ylamine Hydrochloride Under Ambient Conditions
Authored by: Gemini, Senior Application Scientist
Publication Date: March 10, 2026
Abstract
This technical guide provides a comprehensive analysis of the stability of 3-Methoxy-pyridin-4-ylamine hydrochloride, a key intermediate in modern pharmaceutical and agrochemical synthesis.[1] Addressed to researchers, scientists, and drug development professionals, this document delves into the intrinsic chemical stability of the molecule, delineates its potential degradation pathways under ambient conditions, and provides validated, field-proven protocols for conducting a thorough stability assessment. By integrating principles of forced degradation with robust analytical methodologies, this guide serves as an actionable resource for ensuring the quality, safety, and efficacy of drug substances and products derived from this versatile building block.
Introduction: The Imperative of Stability in Synthesis
3-Methoxy-pyridin-4-ylamine hydrochloride is a substituted pyridine derivative whose structural motifs—an electron-rich, N-heterocyclic aromatic ring, a primary amine, and a methoxy group—make it a valuable synthon for creating complex, biologically active molecules.[1] Its journey from a laboratory reagent to a component of a finished pharmaceutical product is fraught with environmental challenges. Temperature fluctuations, humidity, atmospheric oxygen, and light all represent potential threats to its chemical integrity.[2]
Understanding the stability of this hydrochloride salt under ambient conditions (representing typical storage and handling) is not merely a regulatory formality; it is a cornerstone of quality control, risk management, and rational drug development.[3] An increase in moisture content, for instance, can lead to physical changes like caking or even chemical degradation through hydrolysis, rendering the material unfit for use.[4] This guide provides the scientific framework and practical methodologies to proactively assess and mitigate these risks.
Physicochemical Profile and Intrinsic Stability Factors
The stability of 3-Methoxy-pyridin-4-ylamine hydrochloride is dictated by its molecular structure. The hydrochloride salt form generally enhances solubility and often improves the stability of the free base, which might otherwise be an oil or a less crystalline solid.[5] However, this salt form can also introduce challenges, most notably hygroscopicity—the propensity to absorb atmospheric moisture.[5][6]
Property
Value / Observation
Significance for Stability
Molecular Formula
C₆H₈N₂O · HCl
Provides the basis for molecular weight and elemental composition.
Highlights the need for protection from humidity and potentially air.
The pyridine ring, while aromatic, is a six-membered heterocycle containing nitrogen, which alters its electron distribution compared to benzene. This makes it susceptible to specific chemical attacks, including oxidation and photodegradation.[8][11] The primary amine at the 4-position and the methoxy group at the 3-position further modulate the ring's reactivity and are themselves potential sites for degradation.
Anticipated Degradation Pathways
A proactive stability program is built on understanding how a molecule is likely to degrade. For 3-Methoxy-pyridin-4-ylamine hydrochloride, the primary anticipated pathways under ambient or stress conditions are oxidation, photolysis, and, to a lesser extent, hydrolysis and thermal degradation.
Caption: Anticipated degradation pathways for 3-Methoxy-pyridin-4-ylamine hydrochloride initiated by common stress factors.
3.1. Oxidative Degradation
Oxidation is a highly probable degradation route. The primary aromatic amine and the nitrogen in the pyridine ring are electron-rich centers susceptible to attack by atmospheric oxygen or oxidizing agents like peroxides.[2] Potential products could include N-oxides or more complex oligomeric species resulting from radical reactions.
3.2. Photodegradation
Pyridine and its derivatives are known to be photosensitive.[12][13] The pyridine ring acts as a chromophore, absorbing UV and visible light. This energy absorption can lead to excited states that undergo various photochemical reactions, including isomerization, cycloaddition, or reaction with ambient oxygen.[12][14][15] Photostability studies are therefore critical.
3.3. Hydrolytic Degradation
Under neutral pH conditions typical of ambient storage, significant hydrolysis is unlikely. The methoxy ether bond is generally stable. However, as part of a comprehensive assessment, forced degradation under acidic and basic conditions is necessary to probe for potential liabilities and to ensure the analytical method can detect any resulting degradants.[2][16][17]
3.4. Thermal Degradation
The compound is a solid, suggesting reasonable thermal stability at room temperature.[7] Thermal stress testing (dry heat) is performed to simulate conditions that might be encountered during processing (e.g., milling, drying) and to assess the molecule's stability at elevated temperatures.[17][18][19] Degradation at high temperatures may involve complex fragmentation.[19]
Designing and Executing a Stability Study: A Workflow
A robust stability study is a multi-stage process designed to identify degradation products, develop a stability-indicating method, and predict long-term stability. The workflow below outlines a systematic approach compliant with regulatory expectations, such as those from the International Council for Harmonisation (ICH).[17]
Caption: A systematic workflow for the stability assessment of 3-Methoxy-pyridin-4-ylamine hydrochloride.
Step 1: Initial Characterization
Before initiating stability studies, fully characterize the starting material. This includes obtaining baseline data via HPLC for purity, FT-IR for functional group confirmation, and UV-Vis to determine the absorbance maximum (λmax) for the HPLC detector.
Step 2: Forced Degradation Studies
Forced degradation, or stress testing, is essential for rapidly identifying potential degradation products and challenging the specificity of the analytical method.[3][17]
Experimental Protocol: Forced Degradation
Stock Solution: Prepare a stock solution of 3-Methoxy-pyridin-4-ylamine hydrochloride in a suitable solvent (e.g., 50:50 methanol:water) at approximately 1 mg/mL.
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1N HCl. Heat at 60°C for 24-48 hours. Before analysis, neutralize with an equivalent amount of 1N NaOH.[11][16]
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1N NaOH. Heat at 60°C for 24-48 hours. Before analysis, neutralize with an equivalent amount of 1N HCl.[16]
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Store at room temperature, protected from light, for 24 hours.[11][17]
Thermal Degradation (Solid State): Place a known quantity of the solid compound in an oven at 70°C for 7 days.[11][17] Dissolve in the stock solution solvent for analysis.
Photostability (Solution): Expose a solution of the compound in a transparent container to a light source providing an overall illumination of ≥1.2 million lux hours and an integrated near-UV energy of ≥200 watt hours/m². A control sample should be wrapped in aluminum foil and stored under the same conditions.[11][17]
Control Samples: For each condition, maintain a control sample of the stock solution at room temperature, protected from light.
To evaluate stability during heat-involved processing/storage.[18]
Photostability
ICH Q1B light source
5-20%
To determine light sensitivity and packaging requirements.[3]
Step 3 & 4: Stability-Indicating Method Development and Validation
The cornerstone of any stability study is a validated analytical method that can separate the parent compound from all potential degradation products. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is the technique of choice.[22]
Experimental Protocol: HPLC Method
System: A standard HPLC system with a UV-Vis detector.
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a versatile starting point.[16]
Mobile Phase: A gradient elution is often required to separate the polar parent compound from potentially less polar degradants. A common mobile phase could be a mixture of an aqueous buffer (e.g., 10 mM ammonium formate, pH 3) and an organic modifier like methanol or acetonitrile.[21]
Detection: Set the UV detector to the λmax of 3-Methoxy-pyridin-4-ylamine hydrochloride, while also monitoring at lower wavelengths (e.g., 220 nm) to ensure detection of degradants that may have different chromophores.
Analysis: Inject samples from the forced degradation study. The goal is to achieve baseline separation between the main peak and all degradation product peaks. If co-elution occurs, the mobile phase gradient, pH, or column chemistry must be optimized.
Once the method is developed, it must be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, and precision.
Step 5: Ambient Stability Study
With a validated stability-indicating method, a long-term study under ambient conditions can be initiated.
Experimental Protocol: Ambient Stability
Sample Preparation: Store the solid 3-Methoxy-pyridin-4-ylamine hydrochloride in containers that mimic the proposed packaging (e.g., tightly sealed amber glass vials).
Storage Conditions: Place the samples in a controlled environment chamber set to 25°C and 60% relative humidity (RH).
Time Points: Analyze the samples at predetermined intervals (e.g., 0, 3, 6, 9, 12, 18, 24 months).
Analysis: At each time point, dissolve a known quantity of the sample and analyze using the validated HPLC method. Record the purity of the parent compound and quantify any degradation products. Also, note any changes in physical appearance.
Advanced Analytical Characterization of Degradants
Identifying the structure of degradation products is crucial for understanding the degradation pathway and assessing potential toxicity.
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most powerful tool for this purpose. By coupling the HPLC separation with a mass spectrometer, one can obtain the molecular weight of each degradation product. Tandem MS (MS/MS) experiments can provide fragmentation patterns that help in elucidating the chemical structure.[21][23]
Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for identifying any volatile or thermally stable degradation products.[23][24] The sample may require derivatization to increase volatility.[23]
Handling and Storage Best Practices
Based on the physicochemical properties and potential degradation pathways, the following best practices are recommended for handling and storing 3-Methoxy-pyridin-4-ylamine hydrochloride:
Control Humidity: The compound is likely hygroscopic.[9] Store in a desiccator or a controlled low-humidity environment. Keep containers tightly sealed when not in use.[10][25]
Protect from Light: Given the photosensitivity of pyridine derivatives, store the material in amber or opaque containers to protect it from UV and visible light.[17]
Maintain Ambient Temperature: Store at room temperature, avoiding exposure to excessive heat.[7]
Inert Atmosphere: For long-term storage or if the material proves highly susceptible to oxidation, consider storing under an inert atmosphere (e.g., nitrogen or argon).
By adhering to these guidelines and implementing the comprehensive stability testing workflow described, researchers and developers can ensure the integrity of 3-Methoxy-pyridin-4-ylamine hydrochloride, safeguarding the quality and reliability of their scientific outcomes.
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An In-depth Technical Guide to the Toxicological Profile of 3-Methoxy Substituted Aminopyridines
For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Abstract Substituted aminopyridines are a class of heterocyclic compounds with significant applications in...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
Substituted aminopyridines are a class of heterocyclic compounds with significant applications in the pharmaceutical and agrochemical industries. The introduction of a methoxy group at the 3-position of the pyridine ring can modulate the physicochemical properties and biological activity of these molecules, making them attractive scaffolds for drug design. However, these structural modifications also necessitate a thorough evaluation of their toxicological profile. This technical guide provides a comprehensive overview of the current understanding of the toxicology of 3-methoxy substituted aminopyridines, with a focus on metabolic activation, genotoxicity, acute and systemic toxicity, and cardiotoxicity. By synthesizing data from published literature and providing detailed experimental protocols, this guide aims to equip researchers with the knowledge required to assess the safety of this important class of compounds.
Introduction: The Double-Edged Sword of the Aminopyridine Scaffold
Aminopyridines are privileged structures in medicinal chemistry, forming the core of numerous approved drugs.[1][2] Their ability to engage in various biological interactions makes them versatile building blocks. The addition of a 3-methoxy substituent can further enhance their drug-like properties by influencing lipophilicity, metabolic stability, and target binding affinity. However, the aminopyridine ring, particularly when substituted with electron-donating groups like the amino and methoxy groups, can also be a liability. Metabolic activation of these compounds can lead to the formation of reactive intermediates with the potential to cause significant toxicity.[3] A comprehensive understanding of the toxicological profile of 3-methoxy substituted aminopyridines is therefore paramount for the safe development of new chemical entities based on this scaffold.
Metabolic Activation: The Gateway to Toxicity
The toxicity of many aminopyridine derivatives is not inherent to the parent molecule but arises from its metabolic transformation in the body, primarily by cytochrome P450 (CYP) enzymes in the liver.[4][5] For 3-methoxy substituted aminopyridines, two primary metabolic pathways are of toxicological concern: O-demethylation and aromatic hydroxylation.
O-Demethylation and the Formation of Reactive Metabolites
The methoxy group is susceptible to oxidative O-demethylation by CYP enzymes, leading to the formation of a 3-hydroxy-aminopyridine metabolite.[6][7][8] This hydroxylated metabolite can then undergo further oxidation to form a reactive quinone-imine intermediate. These electrophilic species can covalently bind to cellular macromolecules such as DNA and proteins, leading to genotoxicity and cellular dysfunction.[9]
Below is a diagram illustrating the proposed metabolic activation pathway:
Figure 1: Proposed metabolic activation pathway of 3-methoxy aminopyridines leading to toxicity.
Aromatic Hydroxylation
Direct hydroxylation of the pyridine ring is another potential metabolic pathway that can lead to the formation of reactive metabolites.[4] The position of hydroxylation can influence the subsequent metabolic steps and the nature of the reactive species formed.
Genotoxicity Assessment: Uncovering the Mutagenic Potential
Given the potential for metabolic activation to form DNA-reactive species, a thorough assessment of the genotoxic potential of 3-methoxy substituted aminopyridines is critical.
Bacterial Reverse Mutation Assay (Ames Test)
The Ames test is a widely used in vitro assay to assess the mutagenic potential of a chemical.[10][11] It utilizes several strains of Salmonella typhimurium with pre-existing mutations in the histidine synthesis operon, rendering them unable to grow in a histidine-free medium. Mutagens can cause a reverse mutation, restoring the ability of the bacteria to synthesize histidine and thus to grow. The assay is typically performed with and without the addition of a liver S9 fraction to account for metabolic activation.[12][13]
Experimental Protocol: Ames Test (Plate Incorporation Method)
Test compound dissolved in a suitable solvent (e.g., DMSO).
Positive controls (e.g., sodium azide for TA1535, 2-nitrofluorene for TA98).
Negative control (solvent alone).
S9 fraction (from induced rat liver) and cofactor solution.
Molten top agar containing a trace amount of histidine and biotin.
Minimal glucose agar plates.
Assay Procedure:
To 2 mL of molten top agar at 45°C, add 0.1 mL of the appropriate bacterial culture and 0.1 mL of the test compound solution (or control).
For assays with metabolic activation, add 0.5 mL of the S9 mix to the top agar.
Vortex the mixture gently and pour it onto the surface of a minimal glucose agar plate.
Allow the top agar to solidify.
Incubate the plates at 37°C for 48-72 hours.
Count the number of revertant colonies on each plate.
Data Analysis: A compound is considered mutagenic if it induces a dose-dependent increase in the number of revertant colonies that is at least twice the background level.
In Vitro Micronucleus Test
The in vitro micronucleus test detects both clastogenic (chromosome-breaking) and aneugenic (chromosome-lagging) effects of a test compound in mammalian cells. Micronuclei are small, extranuclear bodies that are formed during cell division from chromosome fragments or whole chromosomes that are not incorporated into the daughter nuclei.
Acute and Systemic Toxicity
The acute toxicity of 3-methoxy substituted aminopyridines is an important parameter for hazard classification and risk assessment.
GHS Hazard Classification
Based on available data, 3-methoxy substituted aminopyridines are generally classified as harmful if swallowed, in contact with skin, or if inhaled. They are also known to cause skin and serious eye irritation.[14][15]
Table 1: GHS Hazard Classification for select 3-Methoxy Substituted Aminopyridines
Compound
CAS Number
Hazard Statements
3-Methoxy-4-aminopyridine
52334-90-4
H302: Harmful if swallowedH312: Harmful in contact with skinH315: Causes skin irritationH319: Causes serious eye irritationH332: Harmful if inhaledH335: May cause respiratory irritation
3-Amino-2-methoxypyridine
20265-38-7
H302: Harmful if swallowedH312: Harmful in contact with skinH315: Causes skin irritationH319: Causes serious eye irritationH332: Harmful if inhaled
Cytotoxicity assays are used to determine the concentration of a compound that is toxic to cells in culture. The IC50 value, the concentration that inhibits 50% of cell growth or viability, is a common metric.
Experimental Protocol: MTT Assay for Cytotoxicity
Cell Seeding: Seed cells (e.g., HepG2, a human liver cancer cell line) in a 96-well plate at an appropriate density and allow them to attach overnight.
Compound Treatment: Treat the cells with various concentrations of the 3-methoxy substituted aminopyridine for 24, 48, or 72 hours.
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
IC50 Calculation: Calculate the IC50 value by plotting the percentage of cell viability against the compound concentration.
Cardiotoxicity: The hERG Channel Liability
A significant safety concern for many small molecule drugs is the potential for cardiotoxicity, specifically the inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel. Inhibition of the hERG channel can lead to a prolongation of the QT interval in the electrocardiogram, which can increase the risk of a life-threatening cardiac arrhythmia known as Torsades de Pointes.
hERG Channel Inhibition Assay
The potential for a compound to inhibit the hERG channel is typically assessed using an in vitro patch-clamp electrophysiology assay on cells stably expressing the hERG channel.
Experimental Workflow: hERG Patch-Clamp Assay
Figure 2: General workflow for a hERG patch-clamp assay.
Table 2: Representative hERG IC50 Values for Aminopyridine Derivatives
Note: Specific hERG inhibition data for 3-methoxy substituted aminopyridines is limited in the public domain and should be determined experimentally.
Reproductive and Developmental Toxicity
Data specifically on the reproductive and developmental toxicity of 3-methoxy substituted aminopyridines are scarce. However, studies on related pyridine derivatives suggest that this is a potential area of concern. For example, exposure to pyridine in drinking water has been shown to decrease spermatozoal motility in mice and increase the length of the estrous cycle in rats.[18] Developmental toxicity has also been observed for some pyridine derivatives, often at doses that also cause maternal toxicity.[19] Given these findings, a thorough evaluation of the reproductive and developmental toxicity of any new 3-methoxy substituted aminopyridine intended for human use is warranted.
Carcinogenicity
The carcinogenic potential of 3-methoxy substituted aminopyridines has not been extensively studied. However, pyridine itself is classified by the International Agency for Research on Cancer (IARC) as a Group 2B carcinogen, meaning it is "possibly carcinogenic to humans".[20] Studies on N-nitroso-N-methylaminopyridines have shown that the 2-isomer is carcinogenic in rats, while the 3- and 4-isomers were not under the tested conditions, highlighting the importance of substituent position.[21] Given the potential for metabolic activation to DNA-reactive species, the carcinogenic potential of 3-methoxy substituted aminopyridines should be carefully considered, particularly for compounds intended for chronic administration.
Structure-Activity Relationships and Mitigation Strategies
A key aspect of drug development is to understand the relationship between chemical structure and toxicity, and to use this knowledge to design safer molecules. For 3-methoxy substituted aminopyridines, several strategies can be employed to mitigate toxicity:
Blocking Metabolic Activation: Introducing substituents that block the sites of metabolic oxidation can prevent the formation of reactive metabolites.
Modulating Electronic Properties: Reducing the electron density of the aminopyridine ring can decrease its susceptibility to oxidation.[3]
Optimizing Physicochemical Properties: Modifying the molecule to reduce its lipophilicity can alter its distribution and metabolism, potentially reducing toxicity.
Conclusion and Future Directions
3-Methoxy substituted aminopyridines represent a promising class of compounds with significant therapeutic potential. However, their toxicological profile, particularly concerning metabolic activation and subsequent genotoxicity, requires careful and thorough evaluation. This guide has provided a framework for understanding and assessing the key toxicological endpoints for this class of molecules.
Future research should focus on generating more specific toxicological data for a wider range of 3-methoxy substituted aminopyridines, particularly in the areas of reproductive and developmental toxicity and long-term carcinogenicity. The development of in silico models to predict the metabolic fate and toxicological properties of these compounds would also be a valuable tool in the early stages of drug discovery. By integrating a comprehensive toxicological assessment into the drug development process, the potential of 3-methoxy substituted aminopyridines can be safely and effectively harnessed for the benefit of human health.
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3-Methoxy-pyridin-4-ylamine: A Technical Guide to the Free Base vs. Hydrochloride Salt
Executive Summary In pharmaceutical development and advanced organic synthesis, the physicochemical form of an active intermediate dictates its reactivity, stability, and bioavailability. 3-Methoxy-pyridin-4-ylamine (als...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In pharmaceutical development and advanced organic synthesis, the physicochemical form of an active intermediate dictates its reactivity, stability, and bioavailability. 3-Methoxy-pyridin-4-ylamine (also known as 4-Amino-3-methoxypyridine) is a critical heterocyclic building block widely utilized in the synthesis of kinase inhibitors, neurological therapeutics, and agrochemicals[1].
A fundamental decision for any application scientist is whether to utilize the compound in its free base form (CAS: 52334-90-4)[2] or its hydrochloride (HCl) salt form (CAS: 2097938-55-9)[3]. This whitepaper provides an in-depth mechanistic analysis of both forms, detailing the causality behind their divergent properties, and outlines self-validating experimental protocols for interconverting and handling them.
Physicochemical Profiling & Mechanistic Insights
The pKa Battle: Regioselectivity of Protonation
To understand the difference between the two forms, one must analyze the protonation mechanics. 3-Methoxy-pyridin-4-ylamine possesses two basic nitrogen atoms: the endocyclic pyridine nitrogen and the exocyclic primary amine.
You are fighting a pKa battle[4]. The pKa of the conjugate acid of the pyridine nitrogen in this system is approximately 8.11[5]. In contrast, the exocyclic aniline-like nitrogen is significantly less basic (estimated pKa ~3.0–4.0) due to the delocalization of its lone pair into the electron-deficient pyridine ring. When 1.0 equivalent of hydrochloric acid is introduced, protonation occurs exclusively at the pyridine nitrogen . This forms a highly stable pyridinium cation, which is further stabilized by electron-donating resonance from both the exocyclic amine and the ortho-methoxy group.
Oxidative Stability
Electron-rich aminopyridines (particularly those with methoxy groups) are highly prone to air oxidation, often degrading into dark aza-quinones or radical cations upon prolonged exposure to atmospheric oxygen[4].
Free Base: Highly electron-rich and susceptible to rapid oxidative degradation. It must be stored under inert gas (Argon/Nitrogen) at sub-ambient temperatures.
Hydrochloride Salt: The protonation of the pyridine nitrogen drastically reduces the electron density across the aromatic system, effectively shutting down the oxidative degradation pathway. The HCl salt exhibits a vastly superior shelf-life and can typically be stored at ambient temperature.
Quantitative Data Summary
The macroscopic properties of the two forms diverge significantly, dictating their downstream applications.
Protonation equilibrium of 3-Methoxy-pyridin-4-ylamine highlighting resonance stabilization.
Decision matrix for selecting the free base versus hydrochloride salt based on application.
Application Context: When to Use Which Form?
Formulation and Bioavailability (Advantage: HCl Salt)
For in vivo studies or pharmaceutical formulation, the free base often suffers from poor dissolution rates in aqueous media. Converting the compound to its hydrochloride salt drastically increases its solubility in simulated gastric fluid (pH 1.2) and intestinal fluid[7][8]. The ionic nature of the salt lowers the crystal lattice energy required for hydration, facilitating rapid dissolution and higher peak plasma concentrations (
If 3-Methoxy-pyridin-4-ylamine is being used as a nucleophile in a Palladium-catalyzed Buchwald-Hartwig amination, the free base is mandatory.
Causality: The bulky, electron-rich phosphine ligands (e.g., BrettPhos) and the basic additives (e.g.,
or ) required for the catalytic cycle are highly sensitive to acidic protons[4]. Introducing the HCl salt directly into the reactor will immediately quench the base and poison the Pd catalyst, halting the cross-coupling cycle.
Self-Validating Experimental Protocols
The following protocols are designed to be self-validating; physical state changes (precipitation or phase partitioning) serve as immediate visual confirmation of success.
Protocol A: Synthesis of the Hydrochloride Salt (Stabilization Workflow)
Objective: Convert the oxidation-prone free base into the stable, crystalline HCl salt for long-term storage.
Dissolution: Dissolve 10.0 g (80.5 mmol) of 3-Methoxy-pyridin-4-ylamine (Free Base) in 150 mL of anhydrous diethyl ether (or a 1:1 mixture of ether/isopropanol if solubility is poor) in a round-bottom flask under Argon.
Cooling: Submerge the flask in an ice-water bath (0 °C) and allow it to equilibrate for 15 minutes.
Acidification: Dropwise, add 42.3 mL of a 2.0 M solution of HCl in diethyl ether (84.6 mmol, 1.05 equiv).
Causality: Using anhydrous HCl in ether rather than aqueous HCl prevents water inclusion, driving the immediate precipitation of the highly polar salt out of the non-polar solvent.
Isolation: A white crystalline precipitate will form immediately. Stir for an additional 30 minutes at 0 °C to ensure complete crystallization.
Filtration & Drying: Filter the solid via a Büchner funnel, wash with 50 mL of cold anhydrous ether, and dry under high vacuum for 4 hours.
Protocol B: Free-Basing the HCl Salt (Synthesis Workflow)
Objective: Regenerate the free base from the HCl salt immediately prior to a base-sensitive organometallic reaction.
Suspension: Suspend 5.0 g (31.1 mmol) of 3-Methoxy-pyridin-4-ylamine hydrochloride in 100 mL of Dichloromethane (DCM).
Neutralization: Slowly add 50 mL of saturated aqueous Sodium Bicarbonate (
) while stirring vigorously.
Causality:
provides a mild pH (~8.5), which is sufficient to deprotonate the pyridine nitrogen (pKa ~8.11) without causing the hydrolytic side reactions that stronger bases like might induce.
Phase Separation: Transfer the biphasic mixture to a separatory funnel. The neutralized free base will partition into the lower organic (DCM) layer.
Extraction: Extract the aqueous layer with an additional 2 x 50 mL of DCM. Combine the organic layers.
Drying: Dry the combined organic layers over anhydrous Sodium Sulfate (
). Filter and concentrate under reduced pressure to yield the free base as an off-white solid/oil. Use immediately in the subsequent synthetic step.
References
"4-Amino-3-methoxypyridine Six Chongqing Chemdad Co. ,Ltd", Chemdad,[Link]
"US11981659B2 - Salt of an aminopyridine derivative compound...
"Dabrafenib–Panobinostat Salt: Improving the Dissolution Rate...", National Institutes of Health (PMC),[Link]
nucleophilic aromatic substitution using 4-amino-3-methoxypyridine
An In-Depth Guide to Nucleophilic Aromatic Substitution (SNAr) with 4-Amino-3-methoxypyridine Scaffolds Introduction: The Strategic Value of Substituted Aminopyridines The pyridine ring is a cornerstone of medicinal chem...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Guide to Nucleophilic Aromatic Substitution (SNAr) with 4-Amino-3-methoxypyridine Scaffolds
Introduction: The Strategic Value of Substituted Aminopyridines
The pyridine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast number of FDA-approved drugs and biologically active compounds.[1] Its unique electronic properties and ability to engage in hydrogen bonding make it an invaluable component in drug design. Among the myriad of substituted pyridines, 4-amino-3-methoxypyridine and its derivatives serve as critical intermediates in the synthesis of novel therapeutics, particularly for neurological disorders and in the development of agrochemicals.[2][3]
This application note provides a comprehensive guide to leveraging Nucleophilic Aromatic Substitution (SNAr) for the functionalization of pyridine rings based on the 4-amino-3-methoxypyridine core. SNAr offers a powerful and often transition-metal-free pathway for the formation of carbon-heteroatom bonds (C-N, C-O, C-S), which is a significant advantage in pharmaceutical synthesis where metal contamination is a critical concern.[4][5] We will delve into the mechanistic principles governing the reactivity of this specific scaffold, provide detailed experimental protocols, and offer field-proven insights to guide researchers in their synthetic endeavors.
Mechanistic Insights: Reactivity of the Pyridine Ring
The inherent reactivity of the pyridine ring towards nucleophilic attack is central to its utility in SNAr reactions. Unlike electron-rich benzene, the pyridine ring is electron-deficient due to the presence of the highly electronegative nitrogen atom.[6][7] This nitrogen atom withdraws electron density from the ring, particularly from the C2 (ortho) and C4 (para) positions, making them susceptible to attack by nucleophiles.[7][8]
The SNAr reaction proceeds via a two-step addition-elimination mechanism:
Addition of the Nucleophile: The nucleophile attacks an electron-deficient carbon atom bearing a suitable leaving group (e.g., a halide), breaking the ring's aromaticity and forming a high-energy, negatively charged intermediate known as a Meisenheimer complex.[9][10]
Elimination of the Leaving Group: The aromaticity of the ring is restored through the expulsion of the leaving group, resulting in the final substituted product.[11]
The stability of the Meisenheimer complex is the key determinant of the reaction's feasibility.[12][13] For pyridine, attack at the C2 and C4 positions is strongly favored because the resulting negative charge can be delocalized directly onto the electronegative ring nitrogen, providing significant resonance stabilization.[7][12][13]
Note: The DOT graph above is a template. Actual chemical structures would replace the placeholder image links for a real-world application.
Caption: SNAr mechanism on a substituted pyridine ring.
Substituent Effects on 4-Amino-3-methoxypyridine
For this guide, we will consider a representative substrate, 2-Chloro-4-amino-3-methoxypyridine , to illustrate the principles.
Ring Nitrogen: As discussed, this is the primary activating feature, making C2 and C6 highly electrophilic.
Chloro Group (C2): Acts as a good leaving group and an electron-withdrawing group, further activating the site of attack.
Methoxy Group (C3): This is an electron-donating group by resonance but electron-withdrawing by induction. Its position at C3 has a minimal deactivating effect on the C2 position compared to the powerful activation by the ring nitrogen.
Amino Group (C4): This is a strong electron-donating group. While it deactivates the ring towards nucleophilic attack overall, its para-relationship to the C2 position can help stabilize the transition state.
The combined electronic effects render the C2 position of 2-chloro-4-amino-3-methoxypyridine an excellent site for SNAr.
Experimental Design and Optimization
Successful execution of an SNAr reaction requires careful consideration of several parameters. The interplay between these factors determines the reaction's yield, purity, and rate.
Parameter
Key Considerations & Rationale
Troubleshooting Tips
Leaving Group
The reactivity order for halides is F > Cl > Br > I . Fluorine is an excellent leaving group in SNAr due to the high electronegativity of the C-F bond, which makes the carbon highly electrophilic.[8][14]
Low Yield: If using a less reactive leaving group (Br, I), consider increasing the reaction temperature or using a more polar solvent to facilitate its departure.
Nucleophile
Strength & Basicity: A potent nucleophile is required for the initial attack. However, highly basic nucleophiles (e.g., alkoxides) can cause side reactions like deprotonation. Amines and thiols are excellent nucleophiles for this chemistry.[8][15]
Side Reactions: If using a strongly basic nucleophile, consider running the reaction at a lower temperature. For amine nucleophiles, ensure the pKa is appropriate to avoid deprotonating other parts of the molecule.
Solvent
Polar Aprotic Solvents (DMSO, DMF, NMP, Dioxane) are ideal. They effectively solvate the cationic counter-ion of the nucleophile and stabilize the charged Meisenheimer complex without protonating it, thereby accelerating the reaction.
Poor Solubility: If reactants are not fully dissolved, the reaction may be slow or incomplete. Switch to a solvent with higher solubilizing power, like NMP or DMSO.
Base
A non-nucleophilic base (e.g., K₂CO₃, Cs₂CO₃, DIPEA ) is often required to neutralize the HX acid formed during the reaction, especially when using amine or thiol nucleophiles. This prevents protonation of the nucleophile or the product.
Incomplete Reaction: The reaction may stall if the acid byproduct is not effectively scavenged. Ensure at least stoichiometric, and often excess (1.5-2.0 eq), base is used. Cesium carbonate is often more effective due to its higher solubility.
Temperature
Reaction temperatures can range from room temperature to >150 °C. Less activated substrates or weaker nucleophiles typically require heating to provide sufficient energy to overcome the activation barrier of the rate-determining addition step.[8][16]
Decomposition: If the starting material or product is thermally unstable, high temperatures can lead to degradation. Attempt the reaction with a more reactive leaving group (e.g., fluoro instead of chloro) or use microwave irradiation to reduce reaction times at elevated temperatures.
Detailed Experimental Protocols
The following protocols provide step-by-step methodologies for the functionalization of a 2-Chloro-4-amino-3-methoxypyridine substrate.
Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol 1: C-N Bond Formation via Amination
This protocol describes the reaction with a secondary amine, morpholine, to yield 3-methoxy-2-(morpholin-4-yl)pyridin-4-amine .
Materials and Reagents:
Reagent
Formula
MW
Mmol
Eq.
Amount
2-Chloro-4-amino-3-methoxypyridine
C₆H₇ClN₂O
158.59
1.0
1.0
159 mg
Morpholine
C₄H₉NO
87.12
1.2
1.2
105 µL
Potassium Carbonate (K₂CO₃)
K₂CO₃
138.21
2.0
2.0
276 mg
N,N-Dimethylformamide (DMF)
C₃H₇NO
-
-
-
5 mL
Procedure:
Setup: To a dry 25 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-Chloro-4-amino-3-methoxypyridine (159 mg, 1.0 mmol) and potassium carbonate (276 mg, 2.0 mmol).
Reagent Addition: Add anhydrous DMF (5 mL) to the flask, followed by morpholine (105 µL, 1.2 mmol).
Reaction: Heat the reaction mixture to 110 °C with vigorous stirring.
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 8-16 hours. A typical mobile phase for TLC would be 50% ethyl acetate in hexanes.
Workup: Once the starting material is consumed, cool the reaction mixture to room temperature. Pour the mixture into water (50 mL) and extract with ethyl acetate (3 x 30 mL).
Purification: Combine the organic layers, wash with brine (2 x 25 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter. Concentrate the solvent under reduced pressure.
Final Product: Purify the resulting crude oil or solid by column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) to yield the pure product.
Protocol 2: C-O Bond Formation via O-Arylation
This protocol describes the reaction with a phenol, 4-fluorophenol, to yield 4-amino-2-(4-fluorophenoxy)-3-methoxypyridine .
Materials and Reagents:
Reagent
Formula
MW
Mmol
Eq.
Amount
2-Chloro-4-amino-3-methoxypyridine
C₆H₇ClN₂O
158.59
1.0
1.0
159 mg
4-Fluorophenol
C₆H₅FO
112.10
1.2
1.2
135 mg
Cesium Carbonate (Cs₂CO₃)
Cs₂CO₃
325.82
1.5
1.5
489 mg
Dioxane
C₄H₈O₂
-
-
-
5 mL
Procedure:
Setup: To a dry microwave vial equipped with a magnetic stir bar, add 2-Chloro-4-amino-3-methoxypyridine (159 mg, 1.0 mmol), 4-fluorophenol (135 mg, 1.2 mmol), and cesium carbonate (489 mg, 1.5 mmol).
Reagent Addition: Add anhydrous dioxane (5 mL).
Reaction: Seal the vial and heat the reaction mixture to 140 °C using a microwave reactor for 1-3 hours. Alternatively, conventional heating at the same temperature can be used, but may require longer reaction times (12-24 hours).
Monitoring: Monitor the reaction progress by TLC or LC-MS.
Workup: After cooling to room temperature, filter the reaction mixture through a pad of Celite® to remove the inorganic base, washing the pad with ethyl acetate.
Purification: Concentrate the filtrate under reduced pressure.
Final Product: Purify the crude residue by column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) to obtain the desired ether product.
Workflow and Data Visualization
A systematic approach is critical for reproducible results in synthetic chemistry. The following workflow illustrates the key stages of the SNAr process described in the protocols.
Caption: General experimental workflow for SNAr reactions.
Conclusion
Nucleophilic aromatic substitution on the 4-amino-3-methoxypyridine scaffold is a robust and versatile strategy for generating diverse libraries of compounds for drug discovery and other applications.[2][17] A thorough understanding of the underlying electronic principles of the pyridine ring, combined with careful optimization of reaction parameters such as solvent, base, and temperature, enables the efficient synthesis of a wide array of C-N, C-O, and C-S linked analogues. The protocols provided herein serve as a validated starting point for researchers to explore the rich chemical space accessible from this valuable heterocyclic core.
SNAr Reactions of Pyridine Explained: Definition, Examples, Practice & Video Lessons . Study.com. [Link]
(L-450) Nucleophilic aromatic substitution on Pyridine: Resonance, Mechanism and Selectivity . (2020). YouTube. [Link]
Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines . LinkedIn. [Link]
Catalytic Nucleophilic Aromatic Substitution Amination of 2-Aminopyridines with Amines . ResearchGate. [Link]
Easy Access to 2-Aminopyridines . (2020). GalChimia. [Link]
We have considered nucleophilic aromatic substitution of pyridine... . Pearson+. [Link]
Nucleophilic amination of methoxypyridines by a sodium hydride-iodide composite . DR-NTU, Nanyang Technological University. [Link]
SNAr reactions of substituted pyridines with secondary amines in aqueous solution: Kinetic and reactivity indices in density fun . (2018). ResearchGate. [Link]
Room-Temperature Nucleophilic Aromatic Substitution of 2-Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles . (2025). PMC. [Link]
Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions . ResearchGate. [Link]
Synthesis of 4-amino substituted thienopyrimidines using SNAr . ResearchGate. [Link]
Nucleophilic Aromatic Substitution: Aryl halides un active toward nucleophilic reagents... . University of Technology. [Link]
Rapid Amination of Methoxy Pyridines with Aliphatic Amines . ResearchGate. [Link]
Rearrangement of 4-amino-3-halo-pyridines by nucleophilic aromatic substitution . (2013). PubMed. [Link]
SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde . (2022). Universidad del Atlántico. [Link]
Haloselectivity of Heterocycles . Baran Lab, Scripps Research. [Link]
(PDF) Reactivity of 4-Aminopyridine with Halogens and Interhalogens... . (2019). ResearchGate. [Link]
Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024) . (2025). RSC Advances. [Link]
Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase . (2024). Journal of the American Chemical Society. [Link]
The Synthesis of Aminopyridines: A Method Employing Palladium-Catalyzed Carbon−Nitrogen Bond Formation . ACS Publications. [Link]
SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde . (2022). MDPI. [Link]
Design and In-Silico Evaluation of Pyridine-4-Carbohydrazide Derivatives for Potential Therapeutic Applications . (2025). CMJ Publishers. [Link]
Application Note: Amide Coupling Procedures for 3-Methoxy-pyridin-4-ylamine HCl
Executive Summary The synthesis of amide bonds using heteroarylamines is a cornerstone of medicinal chemistry and drug development. However, 3-Methoxy-pyridin-4-ylamine HCl (also known as 4-amino-3-methoxypyridine hydroc...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The synthesis of amide bonds using heteroarylamines is a cornerstone of medicinal chemistry and drug development. However, 3-Methoxy-pyridin-4-ylamine HCl (also known as 4-amino-3-methoxypyridine hydrochloride) presents a unique trifecta of synthetic challenges: electronic deactivation, steric hindrance, and salt-form neutralization. This application note provides an authoritative, self-validating guide to successfully coupling this challenging substrate with carboxylic acids, detailing the causality behind reagent selection and step-by-step methodologies.
Chemical & Mechanistic Profiling
To design an effective coupling protocol, one must first understand the structural and electronic barriers inherent to 3-Methoxy-pyridin-4-ylamine HCl:
Electronic Deactivation : The pyridine nitrogen acts as an electron-withdrawing group via resonance and inductive effects. This significantly reduces the electron density on the 4-amino group, rendering it a poor nucleophile compared to standard aliphatic amines or un-substituted anilines[1].
Steric Hindrance : The presence of the methoxy group at the 3-position (ortho to the amine) creates a localized steric shield. This impedes the trajectory of bulky activated ester intermediates during the critical aminolysis step.
Hydrochloride Salt Management : The substrate is supplied as an HCl salt, meaning the amine is fully protonated (
) and completely unreactive. A stoichiometric excess of a non-nucleophilic base (such as DIPEA or TEA) is strictly required to liberate the free base in situ before any coupling can occur[2][3].
Caption: HATU-mediated activation and aminolysis pathway for heteroarylamines.
Strategic Selection of Coupling Conditions
Standard carbodiimide reagents (e.g., EDC/HOBt or DCC) often result in sluggish kinetics and poor yields (<40%) when applied to electron-deficient, sterically hindered heteroarylamines[1]. To overcome this barrier, two highly efficient strategies are recommended:
The HATU/DIPEA Protocol (Primary Choice) : HATU is the gold standard for challenging couplings. It generates a highly reactive OAt-active ester. The neighboring nitrogen atom in the HOAt leaving group provides anchimeric assistance (a neighboring group effect), which dramatically accelerates the aminolysis step even for deactivated amines[4][5].
The Acid Chloride Protocol (Alternative) : A brute-force approach. Converting the carboxylic acid to an acid chloride bypasses the need for bulky active esters, making it ideal for highly deactivated amines, provided the carboxylic acid substrate can withstand harsh chlorinating conditions[2][6].
Table 1: Comparative Coupling Conditions for 3-Methoxy-pyridin-4-ylamine
Method
Reagents
Stoichiometry (Acid : Amine : Reagent : Base)
Solvent
Temp / Time
Expected Yield
HATU-Mediated
HATU, DIPEA
1.0 : 1.1 : 1.2 : 4.0
DMF or DMA
RT, 12–18h
60–85%
Acid Chloride
, DIPEA
1.0 : 1.0 : 1.5 : 3.0
DCM / THF
0 °C to RT, 4h
70–90%
EDC/HOBt
EDC, HOBt, DIPEA
1.0 : 1.0 : 1.5 : 3.0
DMF
RT, 24–48h
<40% (Sluggish)
Detailed Experimental Protocols
Caption: Step-by-step experimental workflow for HATU-mediated amide coupling.
Protocol A: Solution-Phase HATU-Mediated Coupling
This protocol is optimized to prevent side reactions and ensure complete conversion of the HCl salt.
Step-by-Step Methodology:
Acid Pre-activation : In a dry, round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve the carboxylic acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF (approx. 5-10 mL/mmol). Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq). Stir the mixture at room temperature for 15–30 minutes[4].
Causality: Pre-activation ensures complete conversion of the acid to the highly reactive OAt-active ester. If the amine is added too early, HATU can react directly with the amine to form an irreversible, dead-end guanidinium byproduct[5].
Amine Preparation (Salt Neutralization) : In a separate vial, suspend 3-Methoxy-pyridin-4-ylamine HCl (1.1 eq) in a minimal amount of anhydrous DMF. Add DIPEA (1.5 eq) and sonicate briefly until a clear solution is obtained.
Causality: The excess base neutralizes the HCl salt, generating the nucleophilic free base required for the reaction[2][3].
Coupling : Transfer the neutralized free amine solution dropwise to the pre-activated acid mixture. Stir at room temperature for 12 to 18 hours. Monitor the reaction progress via LC-MS or TLC[4].
Aqueous Work-up : Once complete, dilute the reaction mixture with a large volume of Ethyl Acetate (EtOAc). Wash the organic layer sequentially with:
Saturated aqueous
(removes acidic impurities and the explosive HOAt byproduct)[5].
Saturated aqueous
or 1N HCl (removes excess DIPEA, unreacted amine, and DMF)[4].
Brine (removes residual water).
Isolation : Dry the organic layer over anhydrous
, filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography on silica gel[4][6].
If Protocol A fails due to extreme steric bulk on the carboxylic acid, use this method.
Step-by-Step Methodology:
Acid Chloride Formation : Dissolve the carboxylic acid (1.0 eq) in anhydrous DCM. Add a catalytic amount of DMF (1-2 drops). Cool to 0 °C and add Oxalyl Chloride (1.5 eq) dropwise. Stir at room temperature for 2 hours until gas evolution (
, ) ceases.
Concentration : Concentrate the mixture under reduced pressure to remove all unreacted oxalyl chloride and HCl gas. Re-dissolve the crude acid chloride in anhydrous THF.
Coupling : In a separate flask, dissolve 3-Methoxy-pyridin-4-ylamine HCl (1.0 eq) and DIPEA (3.0 eq) in anhydrous THF. Cool to 0 °C. Add the acid chloride solution dropwise.
Causality: A large excess of base is crucial here to neutralize both the initial HCl salt of the amine and the equivalent of HCl generated during the coupling, preventing protonation of the pyridine nitrogen which would halt the reaction[2].
Work-up : Stir at room temperature for 4 hours. Quench with water, extract with EtOAc, wash with brine, dry over
Observation: LC-MS shows a large peak for the starting amine mass (m/z 125.1
).
Causality: Insufficient base was used. Because the starting material is an HCl salt, the reaction mixture must be distinctly basic (pH > 8) to maintain the free amine. Add an additional 1.0–2.0 eq of DIPEA and gently warm the reaction to 40 °C[3][6].
Diagnostic 2: Guanidinium Byproduct Formation
Observation: LC-MS shows a mass corresponding to the amine + HATU adduct, but no product.
Causality: The amine was added before the carboxylic acid was fully pre-activated. Always enforce a strict 15–30 minute pre-activation period for the acid and HATU before introducing the amine[5].
Diagnostic 3: Epimerization of Chiral Acids
Observation: Chiral HPLC or NMR indicates a loss of enantiomeric purity.
Causality: While HATU minimizes racemization compared to HBTU, prolonged pre-activation (>1 hour) or excessive use of strong bases like DIPEA can induce epimerization. If coupling a chiral amino acid to 3-Methoxy-pyridin-4-ylamine, strictly limit pre-activation to 10 minutes and consider substituting DIPEA with a milder base like 2,4,6-collidine[4].
References
Mercer University - Amide Coupling - Biofilm Inhibitor Synthesis. Guidelines for calculating stoichiometry and neutralizing amino acid HCl salts with DIEA. URL:[Link]
National Institutes of Health (NIH) / PMC - Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Discussion on the sluggish kinetics of EDC with electron-deficient heteroarylamines. URL:[Link]
Growing Science - Process optimization for acid-amine coupling: a catalytic approach. Comparative analysis of HATU/DIPEA and acid chloride methods for challenging amidation. URL:[Link]
YouTube (Chemistry Education) - HATU I HATU Coupling: Challenges Associated with the Byproducts I Amide bond formation. Visual breakdown of the HATU mechanism, guanidinium byproduct formation, and the explosive nature of HOAt. URL:[Link]
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals
Compound Identity: 3-Methoxy-pyridin-4-ylamine hydrochloride (CAS: 2097938-55-9)
Molecular Formula: C₆H₈N₂O · HCl
Introduction & Chemical Profiling
3-Methoxy-pyridin-4-ylamine hydrochloride is a highly functionalized heteroaromatic amine. Structurally, it consists of a pyridine ring substituted with a primary amine at the 4-position and a methoxy group at the 3-position, formulated as a hydrochloride (HCl) salt.
Understanding the physicochemical properties of this compound is critical for assay reproducibility. The parent scaffold, 4-aminopyridine, is a well-characterized potassium channel blocker [1]. The addition of the methoxy group alters the electron density of the pyridine ring, affecting its pKa and hydrogen-bonding capacity. More importantly, the hydrochloride salt formulation dictates its thermodynamic solubility profile. The ionic lattice formed between the protonated amine/pyridine nitrogen and the chloride counterion requires solvents with high dielectric constants (
) to overcome the lattice energy and solvate the ions effectively [2].
Solvent Selection Matrix & Mechanistic Causality
Selecting the correct solvent is not merely a practical step; it is a thermodynamic decision. The table below summarizes the solubility profile of 3-Methoxy-pyridin-4-ylamine hydrochloride, driven by the principles of ion-dipole interactions and solvent polarity.
Solvent
Polarity Index
Dielectric Constant ()
Solubility Profile
Mechanistic Rationale
Water (dH₂O)
10.2
80.1
Excellent (>50 mg/mL)
High dielectric constant enables complete dissociation of the HCl salt via strong ion-dipole interactions.
DMSO
7.2
46.7
Excellent (>30 mg/mL)
Highly polar aprotic solvent; excellent at solvating cations. Ideal for long-term, freeze-thaw stable stock solutions.
Methanol
5.1
32.7
Good (~10-20 mg/mL)
Polar protic solvent. Forms hydrogen bonds with the methoxy oxygen and the chloride ion, breaking the crystal lattice.
Dichloromethane (DCM)
3.1
8.9
Poor (<1 mg/mL)
Low polarity aprotic solvent. Cannot overcome the ionic lattice energy of the hydrochloride salt.
Hexane
0.1
1.9
Insoluble
Non-polar. Lacks both the dipole moment and hydrogen-bonding capacity required to interact with the salt.
The Causality of Salt Dissolution
When 3-Methoxy-pyridin-4-ylamine hydrochloride is introduced to water or DMSO, the solvent molecules orient their dipoles to stabilize the separated
cation and anion. In non-polar solvents like DCM, the energy required to break the ionic bond is far greater than the solvation energy released, resulting in precipitation or insolubility. If your downstream application requires a non-polar solvent, the compound must first be converted to its free base (see Protocol 3.2).
Experimental Workflows & Protocols
Decision Logic for Solvent Selection
The choice of solvent must be reverse-engineered from your downstream application. Use the decision tree below to determine the optimal solvent pathway.
Caption: Decision tree for selecting the optimal solvent system based on specific downstream applications.
Protocol: Preparation of In Vitro Stock Solutions (DMSO to Aqueous)
For cellular assays, DMSO is the preferred primary solvent because it prevents the microbial growth and hydrolytic degradation that can occur in aqueous stocks over time.
Step-by-Step Methodology:
Weighing: Accurately weigh 10.0 mg of 3-Methoxy-pyridin-4-ylamine hydrochloride in a sterile, anti-static microcentrifuge tube.
Primary Dissolution: Add 622 µL of anhydrous, cell-culture grade DMSO to achieve a 100 mM stock solution .
Agitation: Vortex the solution for 30 seconds. The high polarity of DMSO will rapidly solvate the salt, yielding a clear solution.
Storage: Aliquot the 100 mM stock into single-use vials (e.g., 20 µL each) and store at -20°C. Note: Avoid repeated freeze-thaw cycles to prevent atmospheric moisture absorption, which degrades DMSO stocks.
Working Solution: On the day of the experiment, dilute the stock into your assay buffer (e.g., PBS or ACSF). To prevent DMSO toxicity in cell cultures, ensure the final DMSO concentration is
(v/v) [3].
Protocol: Free-Basing for Organic Synthesis or LC-MS
If the compound must be dissolved in a non-polar solvent (e.g., for an acylation reaction or organic phase extraction), the HCl salt must be neutralized to generate the lipophilic free base.
Caption: Step-by-step liquid-liquid extraction workflow to convert the hydrochloride salt to its free base.
Step-by-Step Methodology:
Aqueous Solvation: Dissolve 100 mg of the HCl salt in 5 mL of deionized water.
Basification: Dropwise, add 1M NaOH while monitoring with pH paper until the solution reaches pH 8.5 – 9.0. Causality: The hydroxide ions deprotonate the pyridinium/ammonium cation, yielding the uncharged free base, which crashes out of the aqueous phase.
Extraction: Add 10 mL of Dichloromethane (DCM) or Ethyl Acetate (EtOAc) to the separatory funnel. Shake vigorously and vent.
Separation: Allow the phases to separate. The free base will partition into the organic layer (bottom layer for DCM, top layer for EtOAc).
Drying & Concentration: Collect the organic layer, dry over anhydrous sodium sulfate (
), filter, and concentrate under reduced pressure using a rotary evaporator. The resulting free base is now fully soluble in non-polar organic solvents.
Troubleshooting & Stability Considerations
Precipitation upon Buffer Dilution: If the compound precipitates when moving from a DMSO stock to an aqueous buffer, it is likely due to a localized pH shift. The HCl salt can lower the pH of unbuffered water, altering solubility. Solution: Always dilute into a heavily buffered solution (e.g., 100 mM PBS) rather than unbuffered water.
Hygroscopicity: Hydrochloride salts of aminopyridines are often hygroscopic. Store the solid powder in a desiccator at room temperature or 4°C, protected from light. If the powder appears clumpy or wet, it has absorbed atmospheric moisture, which will skew mass-based molarity calculations.
References
National Center for Biotechnology Information. "PubChem Compound Summary for CID 1727, 4-Aminopyridine" PubChem, [Link]. Accessed 10 March 2026.
U.S. Environmental Protection Agency (EPA). "Extremely Hazardous Substances (EHS) Chemical Profiles: 4-Aminopyridine" EPA Archives, [Link]. Accessed 10 March 2026.
An Application Note and Detailed Protocols for the Reductive Amination of 3-Methoxy-pyridin-4-ylamine Abstract Reductive amination stands as a cornerstone of modern organic synthesis, particularly in the construction of...
Author: BenchChem Technical Support Team. Date: March 2026
An Application Note and Detailed Protocols for the Reductive Amination of 3-Methoxy-pyridin-4-ylamine
Abstract
Reductive amination stands as a cornerstone of modern organic synthesis, particularly in the construction of complex amine-containing molecules vital to the pharmaceutical and agrochemical industries.[1] This document provides a comprehensive guide to the reductive amination of 3-methoxy-pyridin-4-ylamine, a valuable heterocyclic building block. We will delve into the mechanistic underpinnings of the reaction, explore the critical parameters influencing its success, and present detailed, field-proven protocols using common reducing agents. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful transformation with a key pyridine intermediate.
Introduction: The Significance of Reductive Amination
The synthesis of secondary and tertiary amines is a frequent objective in medicinal chemistry. While direct alkylation of amines is an option, it is often plagued by a lack of selectivity, leading to over-alkylation and complex product mixtures.[2] Reductive amination provides a highly controlled and efficient alternative. The process involves the reaction of a primary or secondary amine with a carbonyl compound (an aldehyde or ketone) to form an intermediate imine or iminium ion, which is then reduced in situ to the desired alkylated amine.[3] This method avoids the issue of multiple alkylations and is renowned for its broad substrate scope and functional group tolerance.[2][4]
The substrate of focus, 3-methoxy-pyridin-4-ylamine (CAS 52334-90-4), is a particularly interesting building block. Its structure features a nucleophilic primary amine, an electron-donating methoxy group, and a pyridine ring—a common scaffold in pharmacologically active compounds.[5][6] Understanding the nuances of its reactivity in reductive amination is key to unlocking its synthetic potential.
Reaction Mechanism and Key Principles
The reductive amination process occurs in two principal stages, which can be performed sequentially or, more commonly, in a one-pot fashion.[7]
Imine/Iminium Ion Formation: The reaction initiates with the nucleophilic attack of the amine on the carbonyl carbon to form a hemiaminal intermediate. This intermediate then undergoes dehydration to yield an imine (from a primary amine) or an iminium ion (from a secondary amine).[3] This step is typically reversible and often acid-catalyzed to facilitate the dehydration of the hemiaminal.[8]
Reduction: A hydride-based reducing agent, introduced into the reaction mixture, selectively reduces the C=N double bond of the imine or iminium ion to afford the final amine product.[2]
The choice of reducing agent is critical. An ideal reagent should reduce the iminium ion much faster than it reduces the starting carbonyl compound, which allows for a convenient one-pot procedure where all reactants are mixed from the start.[7][8]
Microwave-Assisted Functionalization of 3-Methoxy-pyridin-4-ylamine Hydrochloride: Overcoming Steric and Electronic Deactivation
An Application Note and Protocol Guide for the microwave-assisted synthesis using 3-Methoxy-pyridin-4-ylamine hydrochloride. Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals Doc...
Author: BenchChem Technical Support Team. Date: March 2026
An Application Note and Protocol Guide for the microwave-assisted synthesis using 3-Methoxy-pyridin-4-ylamine hydrochloride.
Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals
Document Type: Application Note & Optimized Protocols
Introduction & Mechanistic Rationale
3-Methoxy-pyridin-4-ylamine (and its stable hydrochloride salt, CAS 2097938-55-9) is a highly privileged building block in modern medicinal chemistry. It is frequently utilized in the synthesis of Polo-like kinase 4 (PLK4) inhibitors, S100 inhibitors, and various isoquinoline-6-sulfonamide derivatives[1][2][3]. The 3-methoxy group provides critical hydrogen-bond accepting capabilities and tunes the lipophilicity of the pyridine core, which is essential for optimizing blood-brain barrier (BBB) penetration and target binding affinity[4].
However, functionalizing the 4-amino group presents two distinct chemical challenges:
Electronic Deactivation: The electronegative pyridine nitrogen withdraws electron density from the ring, significantly reducing the nucleophilicity of the 4-amino group compared to a standard aniline.
Steric Hindrance: The adjacent 3-methoxy group creates a sterically demanding environment (the ortho-effect), raising the activation energy (ΔG‡) required for transition states in cross-coupling or nucleophilic aromatic substitution (SNAr) reactions.
The Microwave Advantage: Conventional thermal heating often results in prolonged reaction times (12–48 hours), leading to thermal degradation of the catalyst or the formation of desmethylated byproducts. Microwave irradiation provides rapid, uniform superheating. This localized energy input efficiently overcomes the high activation barrier of the sterically hindered amine, driving reactions to completion in minutes rather than days[2].
This protocol is adapted from validated methodologies used in the synthesis of isoquinoline-6-sulfonamide derivatives[2].
Causality & Self-Validation: The hydrochloride salt of the amine must be strictly neutralized. Failure to account for the HCl equivalent will result in the sulfonyl chloride hydrolyzing before the amine can react. Pyridine is used as both the base and the solvent because it effectively scavenges the HCl while acting as an acyl-transfer catalyst.
Step-by-Step Methodology:
Preparation: To a 10 mL microwave-safe vial equipped with a magnetic stir bar, add 3-Methoxy-pyridin-4-ylamine hydrochloride (1.0 equiv, 1.0 mmol).
Neutralization & Solvation: Suspend the salt in anhydrous Pyridine (3.0 mL). Stir for 5 minutes at room temperature to ensure complete liberation of the free base.
Electrophile Addition: Slowly add the aryl sulfonyl chloride or acid chloride (1.1 equiv) dropwise. Seal the vial with a crimp cap.
Microwave Irradiation: Irradiate the mixture at 100 °C for 30 minutes with a pre-stirring time of 30 seconds[2].
In-Process Control (IPC): Sample 5 µL of the reaction mixture, dilute in LC-MS grade Methanol, and analyze. The self-validating trigger to proceed is the disappearance of the starting material mass (m/z 125.1 for the free base) and the appearance of the product mass.
Workup: Dilute the crude mixture with deionized water (10 mL) to quench unreacted electrophiles. Extract with Dichloromethane (DCM) (3 x 10 mL).
Purification: Pass the combined organic layers through a phase separator cartridge to remove residual water, concentrate under vacuum, and purify via MPLC (Medium Pressure Liquid Chromatography)[2].
For coupling with unactivated aryl halides, palladium catalysis is mandatory.
Causality & Self-Validation: The 3-methoxy group severely impedes the reductive elimination step of the catalytic cycle. To overcome this, BrettPhos or RuPhos must be used as the ligand, as their bulky, electron-rich biaryl structure forces the palladium center into a geometry that accelerates reductive elimination[4]. Furthermore, Sodium tert-butoxide (t-BuONa) or LiHMDS must be used in a minimum of 2.2 equivalents—one equivalent to neutralize the HCl salt, and the rest to drive the catalytic cycle.
Step-by-Step Methodology:
Reagent Charging: In a glovebox or under strict argon flow, charge a microwave vial with 3-Methoxy-pyridin-4-ylamine hydrochloride (1.0 equiv), Aryl Bromide (1.1 equiv), Pd2(dba)3 (0.02 equiv, 2 mol%), RuPhos (0.04 equiv, 4 mol%), and t-BuONa (2.5 equiv).
Solvation: Add anhydrous, degassed Toluene (4.0 mL). Seal the vial immediately.
Microwave Irradiation: Heat the reaction via microwave irradiation at 120 °C for 45 minutes.
Visual Validation: A successful active catalytic cycle will maintain a dark red/amber color. If the solution turns completely black with a metallic mirror on the glass within the first 5 minutes, the palladium has precipitated (catalyst death), indicating oxygen ingress or insufficient base.
Workup: Filter the crude mixture through a pad of Celite to remove palladium black and inorganic salts. Wash the pad with Ethyl Acetate (20 mL). Concentrate and purify via reverse-phase C18 chromatography (0 to 30% MeCN in water)[1].
Quantitative Data & Reaction Optimization
The following table summarizes the optimization data, demonstrating the stark contrast between conventional thermal heating and microwave irradiation for functionalizing this specific hindered scaffold.
Reaction Type
Heating Method
Temp (°C)
Time
Base/Catalyst
Yield (%)
Purity (LC-MS)
Sulfonylation
Conventional
80 °C
18 h
Pyridine
45%
85% (Hydrolysis byproducts)
Sulfonylation
Microwave
100 °C
30 min
Pyridine
88%
>98%
Buchwald C-N
Conventional
110 °C
24 h
t-BuONa / XantPhos
22%
60% (Desmethylated impurities)
Buchwald C-N
Microwave
120 °C
45 min
t-BuONa / RuPhos
82%
>95%
Logical Workflows & Visualizations
To ensure reproducibility, the mechanistic logic and troubleshooting pathways are mapped below.
Fig 1: Catalytic workflow of microwave-assisted Buchwald-Hartwig amination.
Fig 2: Troubleshooting logic tree for 3-methoxy-pyridin-4-ylamine couplings.
References
Title: Polo like kinase 4 inhibitors (WO2022240876A1)
Application Note: Generation of 3-Methoxy-pyridin-4-ylamine Free Base from its Hydrochloride Salt for Synthetic Applications
Abstract This comprehensive guide provides a detailed exposition on the conversion of 3-Methoxy-pyridin-4-ylamine hydrochloride to its corresponding free base. Amine hydrochloride salts offer superior stability and handl...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This comprehensive guide provides a detailed exposition on the conversion of 3-Methoxy-pyridin-4-ylamine hydrochloride to its corresponding free base. Amine hydrochloride salts offer superior stability and handling properties, but the free base form is essential for most synthetic reactions where the amine's nucleophilicity is required. This document outlines the fundamental principles of this acid-base conversion, presents validated, step-by-step protocols using various basic reagents, and includes a troubleshooting guide to address common experimental challenges. The protocols are designed for researchers, chemists, and drug development professionals who require a reliable method for preparing the active, non-protonated form of 3-Methoxy-pyridin-4-ylamine for subsequent chemical transformations.
Introduction: The Rationale for Free Base Conversion
3-Methoxy-pyridin-4-ylamine is a valuable substituted pyridine building block in medicinal chemistry and materials science. It is commonly supplied and stored as a hydrochloride (HCl) salt. In this form, the nitrogen atom of the pyridine ring or the exocyclic amine is protonated, rendering it a stable, crystalline solid that is often more soluble in aqueous media than its neutral counterpart.[1]
However, for this compound to participate in reactions as a nucleophile—such as in acylation, alkylation, or cross-coupling reactions—the lone pair of electrons on the nitrogen atom must be available. The positive charge on the protonated amine salt quenches this nucleophilicity. Therefore, a deprotonation step, commonly referred to as "freebasing," is a critical prerequisite for its use in synthesis. This process involves treating the hydrochloride salt with a suitable base to neutralize the hydrochloric acid and liberate the neutral, or "free base," amine.[1]
This application note details robust methodologies for this conversion, focusing on practical execution, yield optimization, and purity assessment.
Physicochemical Properties
A thorough understanding of the properties of both the salt and free base forms is essential for selecting appropriate solvents and reaction conditions.
Soluble in polar organic solvents (e.g., DCM, CHCl₃, EtOAc)[7][8]
Soluble in water and polar protic solvents (e.g., MeOH, EtOH)[1]
The Chemistry of Conversion: An Acid-Base Perspective
The conversion is a straightforward acid-base neutralization reaction. The 3-Methoxy-pyridin-4-ylamine hydrochloride salt exists as a pyridinium cation with a chloride counter-ion. To generate the free base, a base is introduced that is strong enough to abstract the proton from the protonated amine.
The choice of base is critical. The base's conjugate acid should have a higher pKa than the pKa of the protonated 3-Methoxy-pyridin-4-ylamine (~7.48). This ensures the equilibrium of the reaction favors the formation of the free base.
Caption: Acid-Base Neutralization Reaction.
Experimental Protocols
Two primary methods are presented, utilizing a mild inorganic base and a stronger base, respectively. A third, non-aqueous method is also described for substrates sensitive to water.
Protocol 1: Mild Basification with Sodium Bicarbonate
This method is gentle and suitable for substrates that may be sensitive to strong hydroxide bases. It is effective, though it may require more extensive extraction due to the weaker basicity.
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Separatory funnel, Erlenmeyer flasks, beakers
Rotary evaporator
pH indicator strips
Procedure:
Dissolution: Dissolve 1.0 equivalent of 3-Methoxy-pyridin-4-ylamine hydrochloride in a minimum amount of deionized water in an Erlenmeyer flask.
Basification: While stirring, slowly add saturated NaHCO₃ solution dropwise to the amine salt solution. Monitor the pH of the aqueous phase using a pH strip. Continue adding the basic solution until the pH is ≥ 8. Effervescence (CO₂ evolution) will be observed.
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with 3 portions of DCM or EtOAc (e.g., 3 x 50 mL for a 10g scale reaction). Combine the organic layers. Expert Tip: Multiple extractions are crucial to maximize the recovery of the free base, which may have slight water solubility.
Washing: Wash the combined organic layers with one portion of brine. This step helps to remove residual water and salts from the organic phase.
Drying: Transfer the organic layer to a clean Erlenmeyer flask and dry over anhydrous Na₂SO₄ or MgSO₄. Stir for 15-20 minutes until the solution is clear.
Isolation: Filter off the drying agent. Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the 3-Methoxy-pyridin-4-ylamine free base.
Validation: Assess the purity via TLC and confirm identity by comparing the melting point to the literature value.[2][3]
Protocol 2: Basification with Dilute Sodium Hydroxide
This method uses a stronger base, ensuring complete and rapid deprotonation. It is highly efficient but requires caution to avoid adding a large excess of strong base.
Materials and Reagents:
Same as Protocol 1, but replace NaHCO₃ solution with 1M or 2M aqueous sodium hydroxide (NaOH) solution.
Procedure:
Dissolution: Dissolve 1.0 equivalent of the hydrochloride salt in deionized water.
Basification: Cool the solution in an ice bath. Slowly add 1M NaOH solution dropwise while stirring vigorously. Monitor the pH closely. Adjust the pH to 10-12. Causality: A higher pH ensures complete deprotonation, driving the equilibrium fully towards the free base product.[7]
Extraction, Washing, Drying, and Isolation: Follow steps 3 through 7 as described in Protocol 1.
Workflow Visualization
Caption: General Experimental Workflow.
Alternative & Advanced Protocols
For substrates that are water-sensitive or where aqueous workups prove difficult (e.g., due to emulsion formation), alternative methods can be employed.
Ion-Exchange Chromatography: Dissolve the hydrochloride salt in methanol and load it onto a pad of strong cation exchange (SCX) resin. Wash the resin with methanol to remove non-basic impurities. Then, elute the desired free base using a solution of ammonia in methanol (e.g., 1-2% NH₃/MeOH). Evaporation of the solvent yields the pure free base. This method is exceptionally clean.[7]
Azeotropic Removal: For stubborn cases where the free base is "wet" even after drying, dissolving the compound in a solvent like toluene and evaporating it can help remove residual water azeotropically.
Troubleshooting Guide
Problem
Possible Cause(s)
Suggested Solution(s)
Low Yield
1. Incomplete deprotonation (pH too low).2. Insufficient extraction.3. Product has significant water solubility.
1. Use a stronger base or add more base to ensure pH is sufficiently high.2. Increase the number of extractions (e.g., from 3 to 5).3. "Salt out" the product by saturating the aqueous layer with K₂CO₃ or NaCl before extraction.
Persistent Emulsion during Extraction
The aqueous and organic layers have similar densities or contain surfactants.
1. Add brine to the separatory funnel to increase the ionic strength and density of the aqueous phase.2. Let the mixture stand for an extended period.3. Filter the entire mixture through a pad of Celite.
Product is an Oil, not a Solid
1. Presence of residual solvent.2. Presence of impurities.3. The product is hygroscopic and has absorbed water.
1. Dry the product under high vacuum for an extended period.2. Purify the product by recrystallization or column chromatography.3. Handle and store the final product under an inert atmosphere (e.g., nitrogen or argon).
Final Product still shows acidic pH
Incomplete neutralization or insufficient washing.
Re-dissolve the product in an organic solvent and wash again with a basic solution, followed by brine, and re-dry.
Conclusion
The conversion of 3-Methoxy-pyridin-4-ylamine hydrochloride to its free base is a fundamental and enabling step for its use in organic synthesis. By selecting an appropriate base and following a careful extraction procedure, researchers can reliably obtain the active, nucleophilic amine in high yield and purity. The protocols and troubleshooting guide provided herein serve as a robust resource for scientists in research and development, ensuring consistent and successful preparation of this key synthetic intermediate.
scale-up synthesis procedures for 3-Methoxy-pyridin-4-ylamine derivatives
Application Note & Protocol Topic: Scale-Up Synthesis Procedures for 3-Methoxy-pyridin-4-ylamine Derivatives Abstract Derivatives of 3-Methoxy-pyridin-4-ylamine are pivotal structural motifs in modern medicinal chemistry...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note & Protocol
Topic: Scale-Up Synthesis Procedures for 3-Methoxy-pyridin-4-ylamine Derivatives
Abstract
Derivatives of 3-Methoxy-pyridin-4-ylamine are pivotal structural motifs in modern medicinal chemistry, serving as key intermediates in the synthesis of a wide range of pharmaceuticals, particularly those targeting neurological disorders and oncology.[1][2] Transitioning the synthesis of these valuable compounds from laboratory-scale to industrial production presents a unique set of challenges, including ensuring reproducibility, managing reaction exotherms, controlling impurity profiles, and implementing cost-effective, safe, and environmentally responsible processes.[3] This document provides a detailed guide for researchers, chemists, and process development professionals on scalable synthetic strategies for 3-Methoxy-pyridin-4-ylamine derivatives. We will delve into the mechanistic rationale behind common synthetic routes, present a detailed, field-proven protocol for a multi-kilogram scale synthesis using Buchwald-Hartwig amination, and address critical aspects of process safety, troubleshooting, and purification.
Introduction: The Strategic Importance of the 3-Methoxy-4-aminopyridine Scaffold
The pyridine ring is a privileged scaffold in drug discovery, and its substitution pattern dramatically influences its physicochemical properties and biological activity.[4] The 3-methoxy-4-amino substitution pattern is of particular interest. The 4-amino group often serves as a crucial hydrogen bond donor or a handle for further functionalization, while the adjacent 3-methoxy group can modulate the basicity of the pyridine nitrogen and influence the molecule's conformation and metabolic stability. These attributes make this scaffold a cornerstone in the development of innovative therapeutics.[5]
However, the path from a promising laboratory synthesis to a robust, large-scale manufacturing process is fraught with potential pitfalls. Issues that are manageable at the gram scale, such as heat and mass transfer, reagent addition rates, and purification via column chromatography, become critical challenges at the kilogram or ton scale.[3] A successful scale-up campaign requires a deep understanding of reaction kinetics, thermodynamics, and potential hazards.
Overview of Scalable Synthetic Strategies
Several synthetic routes can provide access to 3-Methoxy-pyridin-4-ylamine derivatives. The choice of strategy for scale-up depends on factors such as raw material cost, atom economy, process safety, and the desired substitution pattern on the amine.
Nucleophilic Aromatic Substitution (SNAr): This is a classical and often cost-effective approach. The pyridine ring is inherently electron-deficient, which facilitates nucleophilic attack, particularly at the C2 and C4 positions where the negative charge of the intermediate can be stabilized by the ring nitrogen.[6][7] For this scaffold, a common precursor would be a 4-halopyridine (e.g., 4-chloro-3-methoxypyridine). While seemingly straightforward, SNAr reactions can require harsh conditions (high temperatures and pressures), which can be energy-intensive and require specialized equipment for large-scale operations.[8]
Chichibabin and Related Aminations: The direct amination of pyridines using reagents like sodium amide (Chichibabin reaction) is a classic method. However, its application is often limited to specific substrates and the use of hazardous reagents makes it less attractive for modern, safety-focused industrial processes. More recent developments, such as n-BuLi triggered amination, offer faster and potentially more versatile alternatives, though the use of organolithium reagents at scale requires stringent safety protocols.[9][10]
Palladium-Catalyzed Buchwald-Hartwig Amination: This has become the gold standard for C-N bond formation in the pharmaceutical industry due to its remarkable functional group tolerance, broad substrate scope, and generally milder reaction conditions compared to traditional methods.[11][12] The reaction involves the palladium-catalyzed coupling of an aryl or heteroaryl halide/triflate with an amine in the presence of a base and a phosphine ligand.[13] For the synthesis of 3-Methoxy-pyridin-4-ylamine derivatives, this method is highly advantageous as it allows for the coupling of a readily available 4-halo-3-methoxypyridine precursor with a diverse range of primary and secondary amines. Its scalability has been demonstrated in numerous industrial processes.[14]
Given its versatility, reliability, and extensive documentation in process chemistry literature, we will focus on the Buchwald-Hartwig amination as our featured scale-up protocol.
Featured Protocol: Kilogram-Scale Synthesis of N-benzyl-3-methoxypyridin-4-amine via Buchwald-Hartwig Amination
This protocol details the synthesis of a representative N-substituted derivative. The principles and procedures are broadly applicable to other primary and secondary amines.
Reaction Principle
The reaction proceeds via a catalytic cycle involving a palladium(0) species. The key steps are: (1) Oxidative addition of the palladium catalyst to the C-Cl bond of 4-chloro-3-methoxypyridine; (2) Coordination of the amine to the palladium center; (3) Deprotonation by the base to form a palladium-amido complex; and (4) Reductive elimination to form the desired C-N bond and regenerate the palladium(0) catalyst. The choice of a bulky, electron-rich phosphine ligand is critical to facilitate the reductive elimination step, which is often rate-limiting.[11][13]
20 L glass-lined jacketed reactor with overhead stirring, reflux condenser, nitrogen inlet, and temperature probe.
Temperature control unit (TCU) for heating and cooling.
Addition funnel or pump for controlled liquid addition.
Inert filtration setup (e.g., Nutsche filter)
Vacuum oven
Detailed Step-by-Step Protocol
CAUTION: This procedure must be carried out by trained personnel in a controlled environment (e.g., a fume hood or walk-in hood). All reagents are hazardous.[15] Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. The reaction is run under an inert nitrogen atmosphere.
Reactor Setup and Inerting:
Ensure the reactor is clean, dry, and properly assembled.
Inert the reactor by evacuating and backfilling with nitrogen three times. Maintain a positive nitrogen pressure throughout the process.
Begin gentle stirring (100-150 RPM) to form a suspension.
Base Addition:
In a separate, dry, and inerted container, weigh Sodium tert-butoxide (940 g, 9.75 mol, 1.4 eq). Note: NaOtBu is a strong base and is moisture-sensitive. Handle it quickly and carefully.
Add the NaOtBu to the reactor in portions over 30-45 minutes. A mild exotherm may be observed. Maintain the internal temperature below 35 °C during the addition.
Reaction Execution and Monitoring:
Once the base addition is complete, heat the reaction mixture to 80-85 °C using the TCU.
Maintain the temperature and stir for 4-6 hours.
In-Process Control (IPC): After 4 hours, carefully take a sample from the reaction mixture. Quench the sample with water and extract with ethyl acetate. Analyze the organic layer by TLC or LC-MS to check for the disappearance of the 4-chloro-3-methoxypyridine starting material. The reaction is considered complete when <1% of the starting material remains.
Work-up and Extraction:
Once the reaction is complete, cool the mixture to 20-25 °C.
Slowly and carefully quench the reaction by adding deionized water (5.0 L). Caution: The initial quench may be exothermic. Add the first portion of water slowly.
Stir the biphasic mixture for 15 minutes, then stop stirring and allow the layers to separate for 30 minutes.
Separate the lower aqueous layer and send it to waste.
Wash the organic layer with brine (2.5 L). Allow layers to separate and discard the aqueous layer.
Solvent Swap and Crystallization:
Concentrate the toluene solution under reduced pressure to approximately 2-3 volumes (2-3 L).
Add Heptane (10.0 L) to the concentrate with stirring. The product should begin to precipitate.
Stir the resulting slurry at 20-25 °C for 1 hour, then cool to 0-5 °C and stir for an additional 2 hours to maximize crystallization.
Isolation and Drying:
Isolate the solid product by filtration using a Nutsche filter.
Wash the filter cake with cold (0-5 °C) heptane (2 x 1.0 L).
Dry the product in a vacuum oven at 40-45 °C until a constant weight is achieved.
Final Product:
Expected Yield: 1.25 - 1.39 kg (83-92% yield).
Appearance: Off-white to pale yellow solid.
Purity (by HPLC): >99%.
Data Summary
Parameter
Value
Unit
Notes
4-Chloro-3-methoxypyridine
1.00
kg
Limiting Reagent
Benzylamine
0.83
L
1.1 equivalents
Pd(OAc)₂
15.6
g
1.0 mol%
XPhos
66.4
g
2.0 mol%
Sodium tert-butoxide
940
g
1.4 equivalents
Toluene
7.0
L
7 volumes
Reaction Temperature
80-85
°C
Reaction Time
4-6
hours
Monitor by LC-MS
Typical Yield
1.32
kg
87%
Typical Purity
>99.0
%
by HPLC
Visualization of the Synthetic Workflow
The following diagram illustrates the key stages of the scale-up process.
Caption: High-level workflow for the scale-up synthesis of N-benzyl-3-methoxypyridin-4-amine.
Process Safety and Hazard Management
Scaling up chemical synthesis introduces significant safety risks that must be rigorously managed.
Pyridine Derivatives: Pyridines are flammable liquids and are harmful if swallowed, inhaled, or in contact with skin.[15] Handle in well-ventilated areas and prevent vapor accumulation.
Sodium tert-butoxide: A corrosive and flammable solid. It reacts violently with water. It must be handled under an inert atmosphere, and its addition to the reaction must be controlled to manage the exotherm.
Toluene: A flammable liquid with potential reproductive toxicity. Use in a closed system and minimize exposure.
Palladium Catalysts: While used in small quantities, palladium residues must be removed from the final product, especially if it is an Active Pharmaceutical Ingredient (API). Specific palladium scavenging protocols may be required if crystallization is insufficient.
Thermal Hazards: The initial quench of the reactive mixture with water can be exothermic. This must be done in a controlled manner with adequate cooling capacity available. A Reaction Safety Assessment (e.g., using a Reaction Calorimeter) is highly recommended before performing the scale-up to understand the thermal profile of the reaction and quench.
Troubleshooting Guide
Issue
Potential Cause(s)
Recommended Solution(s)
Low or No Conversion
1. Inactive catalyst or base. 2. Insufficient temperature. 3. Poor quality of starting materials.
1. Use fresh NaOtBu. Ensure Pd(OAc)₂ and ligand are from a reliable source and have been stored correctly. 2. Verify internal temperature probe accuracy. Ensure the reaction reaches the target temperature of 80-85 °C. 3. Check the purity of 4-chloro-3-methoxypyridine and amine by NMR or GC-MS before use.[16]
Formation of Byproducts
1. Hydrodehalogenation (loss of Cl). 2. Side reactions due to excessive heat or reaction time.
1. This can occur if the base contains impurities or if the reaction is run for too long. Ensure strict adherence to reaction time via IPC monitoring. 2. Do not exceed the recommended temperature. Once the reaction is complete based on IPC, proceed to work-up promptly.
Difficult Purification / Low Purity
1. Co-elution of product with impurities. 2. Residual palladium. 3. Product is an oil or difficult to crystallize.
1. If crystallization is ineffective, an acid-base extraction can be used to purify the basic aminopyridine product from neutral impurities.[17] For chromatography, adding 0.5-1% triethylamine to the eluent can prevent tailing on silica gel.[18] 2. Consider a reslurry of the crude product in a suitable solvent or treatment with a palladium scavenger. 3. Screen a variety of anti-solvents. If the product is consistently an oil, it may need to be isolated as a salt (e.g., HCl or tartrate salt) to induce crystallinity.
Poor Yield after Isolation
1. Incomplete crystallization. 2. Product loss during aqueous work-up.
1. Ensure the slurry is cooled sufficiently and held for the recommended time. Check the mother liquor by TLC/LC-MS for significant product loss. 2. Aminopyridines can have some water solubility. Minimize the volume of aqueous washes or perform a back-extraction of the aqueous layers.[19]
References
BenchChem Technical Support Team. (2025). Challenges in scaling up the synthesis of "Pyridine, 3-((benzylthio)methyl)-". BenchChem.
PureSynth. (2025, August 1). Fine Chemical Synthesis at Scale: Challenges and How to Tackle Them. [Link]
StackExchange. (2018, October 17). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?. [Link]
Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]
Chemistry Steps. (2021, August 9). Nucleophilic Aromatic Substitution. [Link]
Khan, I., & Ali, A. (2020). Pyridine: the scaffolds with significant clinical diversity. RSC Advances, 10(63), 38625-38649. [Link]
Wang, X., et al. (2019). Rapid Amination of Methoxy Pyridines with Aliphatic Amines. Organic Process Research & Development, 23(8), 1587-1593. [Link]
Semantic Scholar. Synthesis of 4-aminopyridine and 4-acetylaminopyridine by reduction of 4-nitropyridine-n-oxide with iron and mineral acids. [Link]
DR-NTU, Nanyang Technological University. (2022, January 12). Leaving Group Ability in Nucleophilic Aromatic Amination by Sodium Hydride-Lithium Iodide Composite. [Link]
minimizing side reactions when using 3-methoxy-4-aminopyridine
Technical Support Center: 3-Methoxy-4-Aminopyridine Welcome to the technical support guide for 3-methoxy-4-aminopyridine. This resource is designed for researchers, medicinal chemists, and process development scientists...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: 3-Methoxy-4-Aminopyridine
Welcome to the technical support guide for 3-methoxy-4-aminopyridine. This resource is designed for researchers, medicinal chemists, and process development scientists to navigate the complexities of working with this versatile but reactive building block. Our goal is to move beyond simple protocols and provide a deeper understanding of the causality behind experimental choices, empowering you to anticipate and mitigate common side reactions effectively.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during your synthesis. Each entry details the likely cause, the underlying chemical principles, and provides actionable protocols for resolution.
Question 1: My coupling reaction (e.g., Buchwald-Hartwig, Suzuki-Miyaura) with 3-methoxy-4-aminopyridine is giving low to no yield. What's going wrong?
This is a frequent challenge stemming from the inherent properties of the aminopyridine scaffold.
Core Problem: The two basic nitrogen centers—the exocyclic 4-amino group and the pyridine ring nitrogen—can act as "catalyst poisons." They coordinate strongly to the palladium center, inhibiting its catalytic activity. Furthermore, the electron-donating nature of both the amino and methoxy groups makes the oxidative addition step of the catalytic cycle more challenging compared to electron-deficient pyridines.[1]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low yield in coupling reactions.
Detailed Recommendations:
Ligand Selection: Standard ligands like PPh₃ are often insufficient. Switch to bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos). These ligands promote the crucial reductive elimination step and can stabilize the active catalytic species, preventing decomposition.
Base Optimization: The choice of base is critical. Weak bases may be ineffective. Stronger, non-nucleophilic inorganic bases like K₃PO₄ or Cs₂CO₃ are often superior as they are less likely to coordinate to the metal center.[1]
Inert Conditions: The presence of oxygen can lead to the oxidation of both the catalyst (forming inactive Pd(II) oxides) and the aminopyridine itself, potentially forming homocoupled byproducts.[1] It is imperative to thoroughly degas all solvents and the reaction mixture.
Temperature: Due to the electron-rich nature of the ring, higher temperatures (e.g., 90-120 °C) may be necessary to facilitate the oxidative addition step.[1]
Question 2: I'm attempting an N-acylation (or N-alkylation) and getting a mixture of products, including reaction at the pyridine ring nitrogen. How can I achieve selectivity for the 4-amino group?
This is a classic selectivity issue arising from the two available nucleophilic nitrogen atoms. While the exocyclic 4-amino group is generally more nucleophilic, the pyridine nitrogen's basicity and accessibility can lead to competing reactions.
Core Problem: Direct reaction with a highly reactive electrophile (e.g., an acid chloride) can be unselective. The most robust solution is to temporarily "mask" the 4-amino group with a protecting group, rendering it unreactive while you perform chemistry elsewhere, or more commonly, to perform the desired reaction on the amino group and prevent further reaction.
Recommended Strategy: Boc Protection
The tert-butoxycarbonyl (Boc) group is an ideal choice as it is stable to many reaction conditions and can be easily removed under acidic conditions.
Experimental Protocol: Selective N-Boc Protection
Setup: Dissolve 3-methoxy-4-aminopyridine (1.0 eq) in a suitable solvent like dichloromethane (DCM) or tetrahydrofuran (THF) in a round-bottom flask.
Reagent Addition: Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) and a base such as triethylamine (TEA, 1.2 eq) or 4-dimethylaminopyridine (DMAP, 0.1 eq) as a catalyst.
Reaction: Stir the mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
Workup: Quench the reaction with water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Purification: The crude product can typically be purified by column chromatography on silica gel to yield the N-Boc protected 3-methoxy-4-aminopyridine.
With the Boc group in place, the pyridine nitrogen can now be targeted for reactions. Subsequently, the Boc group can be cleanly removed using an acid like trifluoroacetic acid (TFA) in DCM.
Caption: Workflow for selective functionalization of the pyridine nitrogen.
Question 3: My reaction mixture is turning dark, and I'm isolating colored byproducts. What are these, and how can I prevent them?
The formation of colored impurities often indicates oxidative side reactions.
Core Problem: Electron-rich aminopyridines are susceptible to oxidation, which can occur via exposure to atmospheric oxygen (especially at elevated temperatures) or in the presence of certain metal catalysts or reagents.
Common Oxidative Byproducts:
Byproduct Class
Formation Mechanism
Prevention Strategy
N-Oxides
Oxidation of the pyridine ring nitrogen.
Conduct reactions under a strict inert atmosphere (N₂, Ar); use degassed solvents.
Azo/Azoxy Dimers
Oxidative coupling of two molecules at the 4-amino group.[2]
Rigorous exclusion of oxygen; avoid overly harsh oxidants.
Polymeric Material
Radical-mediated polymerization or complex degradation pathways.
Lower reaction temperatures; ensure purity of starting materials; use radical inhibitors if applicable.
Preventative Measures:
Inert Atmosphere: This is the most critical factor. Always use standard Schlenk line or glovebox techniques for sensitive reactions.
Solvent Purity: Use freshly distilled or sparged/degassed solvents to remove dissolved oxygen.
Temperature Control: Avoid unnecessarily high temperatures, which can accelerate oxidative decomposition. Run reactions at the lowest effective temperature.[3]
Frequently Asked Questions (FAQs)
Q1: Which nitrogen on 3-methoxy-4-aminopyridine is more basic? Which is more nucleophilic?
Basicity: The pyridine ring nitrogen is generally considered more basic (lower pKa of the conjugate acid). Its lone pair is in an sp² hybrid orbital and is not involved in aromaticity. Protonation here maintains the aromaticity of the ring.
Nucleophilicity: The exocyclic 4-amino group is generally more nucleophilic towards electrophiles like acylating or alkylating agents. This is due to resonance: the lone pair on the 4-amino nitrogen can donate into the pyridine ring, but the lone pair of the ring nitrogen is part of the aromatic system's delocalization. This makes the exocyclic amine more "available" for attack.
Caption: Competing reactivity centers in 3-methoxy-4-aminopyridine.
Q2: I'm having trouble purifying my product. It streaks badly on my silica gel column. What can I do?
This is a common issue known as "tailing," caused by the basic amino group interacting strongly with the acidic silanol (Si-OH) groups on the surface of the silica gel.[3]
Purification Strategies:
Eluent Modification: Deactivate the silica gel by adding a small amount of a basic modifier to your eluent system.
Add 0.5-1% triethylamine (TEA) to your hexane/ethyl acetate or DCM/methanol mobile phase.
Alternatively, use a mobile phase containing a small amount of ammonium hydroxide in methanol (e.g., DCM / (9:1 MeOH:NH₄OH)).
Acid-Base Extraction: Use an acid-base workup to separate your basic product from neutral or acidic impurities before chromatography.
Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate).
Extract with dilute aqueous acid (e.g., 1M HCl). Your aminopyridine product will become protonated and move to the aqueous layer.
Wash the organic layer to remove impurities.
Basify the aqueous layer with a base (e.g., NaOH or Na₂CO₃) until pH > 10.
Re-extract your neutral product back into an organic solvent.
Dry and concentrate to get a much cleaner sample for chromatography.
Alternative Stationary Phases: If problems persist, consider using a different stationary phase like alumina (basic or neutral) or a reverse-phase C18 column.
Q3: What are the recommended storage and handling conditions for 3-methoxy-4-aminopyridine?
Given its reactivity, proper storage is crucial for maintaining its purity and integrity.
Storage: Store in a tightly sealed container in a cool, dry, dark place. To prevent gradual oxidation, it is best to store it under an inert atmosphere (argon or nitrogen).
Handling: 3-methoxy-4-aminopyridine is harmful if swallowed and can cause skin and eye irritation.[4] Always handle it in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
References
Oxidation of some 4-substituted N-aminopyridinium salts.RSC Publishing.
Optimizing reaction conditions for creating 4-aminopyridine derivatives.Benchchem.
Transition-Metal-Free C3-Selective Amination of 3-Methoxypyridine.DR-NTU, Nanyang Technological University.
Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines.Royal Society of Chemistry.
Reactivity of 4-Aminopyridine with Halogens and Interhalogens: Weak Interactions Supported Networks of 4-Aminopyridine and 4-Aminopyridinium.ResearchGate.
Technical Support Center: Optimizing Suzuki Coupling with 3-Methoxypyridine.Benchchem.
3-Methoxy-4-aminopyridine | C6H8N2O | CID 3016738.PubChem, National Institutes of Health.
SYNTHESIS OF 4-AMINOPYRIDINE AND 4-ACETYLAMINOPYRIDINE BY REDUCTION OF 4-NITROPYRIDINE-N-OXIDE WITH IRON AND MINERAL ACIDS.Semantic Scholar.
5-Aminopyrazole Dimerization: Cu-Promoted Switchable Synthesis of Pyrazole-Fused Pyridazines and Pyrazines via Direct Coupling of C-H/N-H, C-H/C-H, and N-H/N-H Bonds.MDPI.
Troubleshooting common issues in pyridine synthesis.Benchchem.
Technical Support Center: Optimizing Substitution Reactions for 3-Methoxy-pyridin-4-ylamine
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic and kinetic challenges associated with 3-Methoxy-pyridin-4-ylamine (also known...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic and kinetic challenges associated with 3-Methoxy-pyridin-4-ylamine (also known as 4-amino-3-methoxypyridine).
This compound is a highly privileged building block in medicinal chemistry, frequently utilized in the synthesis of kinase inhibitors, PRMT5 inhibitors 1, and PET radiotracers 2. However, its unique electronic profile—an electron-withdrawing pyridine core offset by an electron-donating C3-methoxy group—creates specific hurdles for the C4-amino nucleophile 3.
Below, you will find mechanistic insights, troubleshooting FAQs, and self-validating protocols to help you optimize reaction temperatures and avoid common failure modes.
Part 1: Mechanistic Insights & Temperature Dynamics
The reactivity of the 4-amino group is heavily dictated by temperature. Because the pyridine ring pulls electron density away from the exocyclic amine, and the adjacent 3-methoxy group introduces steric hindrance, the activation energy required for substitution is highly variable depending on the electrophile.
Quantitative Temperature Optimization Matrix
Reaction Pathway
Electrophile Type
Optimal Temperature
Solvent / Catalyst
Yield Expectation
SNAr
Activated Heteroaryl Halide
120 °C – 145 °C
DIPEA / n-Butanol
40% – 60%
Buchwald-Hartwig
Unactivated Aryl Halide
80 °C – 100 °C
BrettPhos, Pd / Toluene
70% – 90%
N-Alkylation (SN2)
Primary Alkyl Halide
0 °C to 25 °C
NaH / DMF
Variable
Reductive Amination
Aldehyde / Ketone
25 °C – 50 °C
NaBH(OAc)₃ / DCE
60% – 85%
Part 2: Troubleshooting Guide & FAQs
Q1: Why is my Nucleophilic Aromatic Substitution (SNAr) with a chloropyrimidine stalling at 80 °C? Should I increase the temperature?Causality: The 4-amino group of 3-methoxy-pyridin-4-ylamine is a relatively weak nucleophile. At 80 °C, the thermal energy is insufficient to overcome the high activation energy barrier required to form the Meisenheimer complex.
Solution: Yes. Increasing the temperature to 120 °C – 145 °C in a sealed tube using a high-boiling solvent (like n-butanol) is standard practice for this building block to achieve acceptable conversion rates, as demonstrated in recent PRMT5 inhibitor development frameworks 1.
Q2: I increased the temperature to 145 °C for SNAr, but I am seeing a black reaction mixture and significant degradation. What is the mechanism of failure?Causality: Prolonged exposure to temperatures >120 °C, especially in the presence of trace oxygen, leads to the oxidation of electron-rich aminopyridines into aza-quinones or radical cations 4.
Solution: Ensure the reaction is thoroughly degassed and backfilled with Argon. If degradation persists, abandon the high-temperature SNAr approach and switch to a Palladium-catalyzed Buchwald-Hartwig amination, which proceeds efficiently at a much milder 90 °C.
Q3: How does temperature affect regioselectivity during direct N-alkylation (e.g., methylation with CH₃I)?Causality: You are fighting a pKa battle. The endocyclic pyridine nitrogen is more basic (pKa ~5.5) than the exocyclic 4-amino group (pKa ~3.0) 4. At elevated temperatures (>50 °C), direct alkylation becomes thermodynamically driven, leading to rapid alkylation of the pyridine nitrogen (forming a pyridinium salt) and subsequent bis-alkylation.
Solution: Direct N-alkylation must be strictly temperature-controlled (0 °C to 25 °C ) using a strong base (like NaH) to pre-form the amide anion. Alternatively, bypass the temperature sensitivity entirely by using a formylation-reduction sequence.
Part 3: Standard Operating Protocols (SOPs)
Protocol A: High-Temperature SNAr (145 °C)
Use this protocol when coupling with highly activated heteroaryl halides.
Preparation: In a heavy-walled pressure tube, combine 3-Methoxy-pyridin-4-ylamine (1.0 eq) and the heteroaryl chloride (1.2 eq).
Solvent & Base: Add n-butanol (0.2 M) and N,N-Diisopropylethylamine (DIPEA, 2.0 eq).
Deoxygenation (Critical Step): Purge the solution with Argon for 5 minutes. Self-validation: Failure to purge will result in a dark purple/black oxidized mixture.
Thermal Activation: Seal the tube tightly and heat the reaction block to 145 °C . Stir vigorously for 12–16 hours.
Isolation: Cool to room temperature carefully before unsealing. Concentrate under reduced pressure and purify via flash chromatography.
Use this protocol if Protocol A fails due to thermal degradation or unactivated halides.
Catalyst Assembly: In an oven-dried Schlenk flask, combine 3-Methoxy-pyridin-4-ylamine (1.1 eq), aryl bromide (1.0 eq), Pd₂(dba)₃ (0.05 eq), BrettPhos ligand (0.10 eq), and sodium tert-butoxide (1.5 eq).
Atmosphere Control: Evacuate and backfill the flask with Argon (3 cycles).
Reaction Initiation: Add anhydrous, degassed toluene (0.1 M). Heat the mixture to 90 °C for 6 hours. Mechanistic note: The bulky BrettPhos ligand accelerates reductive elimination, allowing this lower temperature and strictly preventing bis-arylation 4.
Workup: Cool to room temperature, filter through a pad of Celite to remove palladium black, and concentrate for purification.
Part 4: Workflow & Decision Logic
Decision matrix for optimizing substitution temperatures based on electrophile class.
References
European Patent Office - EP 4209485 A1.COMPOUND HAVING ANTITUMOR ACTIVITY AND USE THEREOF.
Benchchem.4-Methoxy-N-methylpyridin-3-amine | High-Quality Research Chemical. (Mechanistic principles applied to isomeric aminopyridines).
NIH PubMed Central (PMC).Radiochemical synthesis and evaluation in nonhuman primates of 3-[11C]methoxy-4-aminopyridine: a novel PET tracer.
Technical Support Center: Navigating Steric Hindrance in 3-Methoxy-Substituted Pyridine Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting advice and practical solutions for overcoming the unique...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting advice and practical solutions for overcoming the unique challenges posed by steric hindrance in reactions involving 3-methoxy-substituted pyridines. As experienced chemists know, the interplay of sterics and electronics in this scaffold can often lead to unexpected outcomes. This resource provides field-proven insights and detailed protocols to help you navigate these complexities and achieve your synthetic goals.
Understanding the Challenge: The Dual Nature of the 3-Methoxy Pyridine Scaffold
The 3-methoxy pyridine core presents a classic challenge in synthetic chemistry. The methoxy group is moderately activating and, critically, a potent ortho-directing group in electrophilic aromatic substitution and directed metalation. However, its steric bulk, positioned adjacent to the C2 and C4 positions, can significantly impede the approach of reagents and catalysts.
This steric congestion is further complicated by the electronic nature of the pyridine ring. The electron-donating resonance effect of the methoxy group increases the electron density of the pyridine ring, which can make the crucial oxidative addition step in many cross-coupling reactions more challenging compared to electron-deficient pyridines.[1] Furthermore, the lone pair of electrons on the pyridine nitrogen can coordinate to the palladium center, potentially inhibiting its catalytic activity.[1]
This guide will address these issues in the context of several key transformations.
Frequently Asked Questions (FAQs)
Q1: Why are my cross-coupling reactions with 3-methoxy-2-halopyridines so sluggish?
A1: This is a common issue stemming from a combination of steric and electronic factors. The methoxy group at the 3-position sterically hinders the approach of the catalyst to the C2 position. Electronically, the methoxy group's electron-donating nature can slow down the rate-limiting oxidative addition step of the catalytic cycle.[1] To overcome this, more forcing conditions, such as higher temperatures and more active, sterically hindered phosphine ligands, are often required.[1]
Q2: I'm observing significant homocoupling of my boronic acid in a Suzuki-Miyaura reaction. What's the cause and how can I fix it?
A2: Homocoupling is frequently caused by the presence of oxygen, which can facilitate the oxidative coupling of two boronic acid molecules.[2][3] It is crucial to thoroughly degas all solvents and the reaction mixture. This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas like argon or nitrogen through the solvent for an extended period.[1][3] Using a direct Pd(0) source, such as Pd(PPh₃)₄, instead of a Pd(II) precatalyst like Pd(OAc)₂, can also mitigate this issue as the in-situ reduction of Pd(II) can sometimes consume the boronic acid and lead to homocoupling.[3]
Q3: My directed ortho-lithiation of 3-methoxypyridine is not regioselective. What can I do?
A3: While the methoxy group is a good directing group, the regioselectivity of lithiation can be influenced by the choice of base, solvent, and the presence of other functional groups. Using a bulkier base, such as lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LTMP), can favor deprotonation at the less sterically hindered C4 position.[4] The choice of solvent is also critical; ethereal solvents like THF are commonly used. In some cases, a bromine-lithium exchange from a pre-functionalized bromopyridine may offer a more selective route to the desired organolithium species.[4]
Q4: Are there general strategies for selecting the right phosphine ligand for my sterically hindered 3-methoxypyridine coupling?
A4: Yes. For sterically demanding substrates, bulky, electron-rich monodentate biarylphosphine ligands are the go-to choice.[5][6] Ligands like SPhos, XPhos, and RuPhos are designed to promote the crucial oxidative addition and reductive elimination steps of the catalytic cycle.[5][6] The steric bulk of these ligands also helps to create a coordinatively unsaturated, highly reactive monoligated palladium(0) species, which is often the active catalyst.[7]
Troubleshooting Guides for Common Reactions
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a workhorse for C-C bond formation, but it is sensitive to steric hindrance.
Problem
Potential Cause
Recommended Solution
Low or No Yield
Inefficient Oxidative Addition: The electron-rich 3-methoxypyridine ring makes the C-X bond difficult to break.[1]
Increase reaction temperature in 10-20 °C increments. Switch to a more electron-rich and sterically hindered ligand like XPhos, SPhos, or RuPhos.[1]
Catalyst Deactivation: The pyridine nitrogen can inhibit the palladium catalyst.[8]
Use a higher catalyst loading (2-5 mol%). Consider using a pre-catalyst that is more resistant to inhibition, such as a Buchwald palladacycle.
Protodeboronation
Presence of Water/Protic Solvents: The boronic acid is being quenched before it can transmetalate.
Use anhydrous solvents and reagents. If a co-solvent is needed for the base, minimize the amount of water. Consider using a boronic acid pinacol ester (BPin) or a trifluoroborate salt, which are more stable.
Reaction Stalls
Inappropriate Base: The base may not be strong enough or soluble enough.
For electron-rich pyridines, stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective than Na₂CO₃.[1] Ensure the base is a fine powder to maximize surface area.
Materials:
2-Chloro-3-methoxypyridine (1.0 equiv)
Arylboronic acid (1.2 equiv)
Pd₂(dba)₃ (2 mol%)
SPhos (4 mol%)
K₃PO₄ (2.0 equiv, finely ground)
Anhydrous, degassed 1,4-dioxane/water (10:1 v/v)
Procedure:
To a dry Schlenk tube, add 2-chloro-3-methoxypyridine, the arylboronic acid, and K₃PO₄.
In a separate vial, dissolve Pd₂(dba)₃ and SPhos in a small amount of the dioxane/water mixture.
Evacuate and backfill the Schlenk tube with argon three times.
Add the solvent to the Schlenk tube, followed by the catalyst solution via syringe.
Heat the reaction mixture to 100-110 °C with vigorous stirring for 12-24 hours.
Monitor the reaction by TLC or LC-MS.
Upon completion, cool to room temperature, dilute with ethyl acetate, and wash with water and brine.
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography.
Buchwald-Hartwig Amination
Forming a C-N bond at a sterically hindered position on a 3-methoxypyridine can be challenging.
Problem
Potential Cause
Recommended Solution
Low Yield
Poor Ligand Choice: The ligand may not be suitable for the specific amine nucleophile.
For primary amines, BrettPhos is often a good choice. For secondary amines, RuPhos is generally effective. For challenging couplings, consider more specialized ligands like tBuBrettPhos.[8][9]
Base Incompatibility: The base may be too weak or may be causing decomposition of starting materials.
Strong, non-nucleophilic bases like NaOtBu, KOtBu, or LHMDS are commonly used. For base-sensitive substrates, weaker bases like Cs₂CO₃ or K₃PO₄ at higher temperatures may be necessary.[8]
No Reaction
Inactive Catalyst: The Pd(0) active species is not forming efficiently.
Use a reliable precatalyst, such as a G3 or G4 Buchwald palladacycle, which forms the active LPd(0) species more cleanly than traditional sources like Pd(OAc)₂.[8]
Materials:
2-Bromo-3-methoxypyridine (1.0 equiv)
Secondary amine (1.2 equiv)
RuPhos Pd G3 (2 mol%)
NaOtBu (1.4 equiv)
Anhydrous, degassed toluene
Procedure:
In a glovebox, add 2-bromo-3-methoxypyridine, RuPhos Pd G3, and NaOtBu to a dry reaction vial.
Add the anhydrous, degassed toluene, followed by the secondary amine.
Seal the vial and heat the reaction mixture to 90-110 °C for 12-24 hours.
Monitor the reaction by TLC or LC-MS.
Upon completion, cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
Wash the filtrate with water and brine, then dry the organic layer over anhydrous Na₂SO₄.
Filter and concentrate under reduced pressure.
Purify the crude product by column chromatography.
Visualizing the Solution: The Role of Bulky Ligands
The success of many of these challenging reactions hinges on the use of sterically hindered biarylphosphine ligands. These ligands play a crucial role in several steps of the catalytic cycle.
Caption: Overcoming steric hindrance with bulky phosphine ligands.
As the diagram illustrates, small ligands like PPh₃ can lead to a crowded transition state during oxidative addition, which is energetically unfavorable. In contrast, bulky, electron-rich ligands like XPhos promote the formation of a monoligated Pd(0) species. This less-crowded catalyst can more easily approach the sterically hindered C-X bond of the 3-methoxypyridine, lowering the activation energy for oxidative addition. Furthermore, the steric bulk of these ligands facilitates the final reductive elimination step, which is often product-forming.[6] The bite angle of bidentate ligands also plays a crucial role, with larger bite angles generally favoring reductive elimination.[1][10]
Advanced Strategies for Highly Hindered Systems
For particularly challenging substrates, such as those with substitution at both the C2 and C4 positions of the 3-methoxypyridine ring, more advanced strategies may be necessary.
Negishi Coupling
The Negishi coupling, which utilizes organozinc reagents, can be a powerful alternative for sterically demanding couplings. The use of highly active palladacycle precatalysts in combination with biarylphosphine ligands like RuPhos and SPhos has enabled the coupling of a wide range of sterically hindered substrates.[11]
Stille Coupling
While the toxicity of organotin reagents is a concern, the Stille coupling is known for its tolerance of a wide variety of functional groups and can be effective for the synthesis of complex molecules.[3][12] The use of bulky phosphine ligands has also significantly advanced the utility of the Stille reaction in modern organic synthesis.[12][13]
Conclusion
Successfully navigating the challenges of steric hindrance in reactions of 3-methoxy-substituted pyridines requires a careful and considered approach to reaction design. By understanding the underlying electronic and steric factors and by systematically optimizing the choice of catalyst, ligand, base, and solvent, researchers can overcome these hurdles. The use of modern, bulky phosphine ligands and robust pre-catalysts has revolutionized the synthesis of these important scaffolds. This guide provides a starting point for troubleshooting and optimization, and we encourage you to consult the cited literature for further details on specific applications.
References
Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination.
Brown, J. M., & Guiry, P. J. (1994). Bite angle dependence of the rate of reductive elimination from diphosphine palladium complexes. Inorganica Chimica Acta, 220(1-2), 249–259.
Han, C., & Buchwald, S. L. (2009). Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides. Journal of the American Chemical Society, 131(22), 7532–7533.
Espinet, P., & Echavarren, A. M. (2004). The Mechanisms of the Stille Reaction.
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649.
Yin, J., & Buchwald, S. L. (2000). A Catalytic Asymmetric Suzuki Coupling Reaction. Journal of the American Chemical Society, 122(48), 12051–12052.
Han, C., & Buchwald, S. L. (2013). Mild and General Conditions for Negishi Cross-Coupling Enabled by the Use of Palladacycle Precatalysts.
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?[Link]
Hartwig, J. F. (2010). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 43(8), 1146–1158.
Baran, P. S. (n.d.). Directed Metalation: A Survival Guide. [Link]
Gribble, G. W. (2015).
Dai, C., & Fu, G. C. (2001). The First General Method for Palladium-Catalyzed Negishi Cross-Coupling of Aryl and Vinyl Chlorides: Use of Commercially Available Pd(P(t-Bu)3)2 as a Catalyst. Journal of the American Chemical Society, 123(12), 2719–2724.
Uenishi, J., & Hamada, M. (2012). Rapid Amination of Methoxy Pyridines with Aliphatic Amines. HETEROCYCLES, 85(5), 1143-1150.
Pereira, R., et al. (2026). Advancing total synthesis through the Stille cross-coupling: recent innovations and case studies. Organic & Biomolecular Chemistry.
1H NMR spectrum analysis of 3-Methoxy-pyridin-4-ylamine hydrochloride
Comparative ¹H NMR Analysis Guide: 3-Methoxy-pyridin-4-ylamine Hydrochloride vs. Alternatives As a critical intermediate in the synthesis of kinase inhibitors and neurological therapeutics[1], 3-Methoxy-pyridin-4-ylamine...
Author: BenchChem Technical Support Team. Date: March 2026
Comparative ¹H NMR Analysis Guide: 3-Methoxy-pyridin-4-ylamine Hydrochloride vs. Alternatives
As a critical intermediate in the synthesis of kinase inhibitors and neurological therapeutics[1], 3-Methoxy-pyridin-4-ylamine hydrochloride (CAS: 2097938-55-9) requires rigorous analytical validation before downstream application. This guide provides a definitive spectroscopic workflow to evaluate this compound, objectively comparing its ¹H NMR performance against its free base form (CAS: 52334-90-4)[2] and its primary structural isomer.
By analyzing the causality behind chemical shifts and establishing a self-validating experimental protocol, researchers can ensure absolute structural confidence and high-purity batch qualification[3].
Mechanistic Insights: The Salt and Isomer Landscape
To ensure accurate identification, we must evaluate the target against its alternative states and likely synthetic impurities. The choice to utilize the hydrochloride salt over the free base is driven by performance: the salt form offers superior oxidative stability, enhanced aqueous solubility, and prevents the spontaneous degradation often observed in electron-rich aminopyridines[4].
Causality of NMR Shifts (Salt vs. Free Base):
When 3-Methoxy-pyridin-4-ylamine is converted to its hydrochloride salt, protonation preferentially occurs at the pyridine ring nitrogen rather than the exocyclic primary amine. The 4-amino group donates electron density into the ring via resonance, increasing the basicity of the pyridine nitrogen. This protonation creates a pyridinium cation, exerting a strong inductive electron-withdrawing effect across the aromatic system. Consequently, the protons adjacent to the pyridine nitrogen (H-2 and H-6) are heavily deshielded, resulting in a dramatic downfield shift in the ¹H NMR spectrum compared to the free base.
Logical flow of pyridine nitrogen protonation leading to downfield NMR chemical shifts.
Causality of Isomeric Differentiation:
Distinguishing the target from its alternative, 2-Methoxy-pyridin-4-ylamine, is instantaneous via ¹H NMR. The 3-methoxy architecture isolates the H-2 proton between the methoxy group and the ring nitrogen, resulting in a distinct, highly deshielded singlet. In contrast, the 2-methoxy isomer places the methoxy group adjacent to the ring nitrogen, leaving H-3 and H-5 highly shielded by the electron-donating amine at C-4, producing a completely different splitting pattern (a pair of upfield doublets).
Comparative Data Presentation
The following table summarizes the quantitative ¹H NMR chemical shifts, providing a direct comparison between the target salt, the free base alternative, and the isomeric alternative.
Proton Position
Free Base (CAS: 52334-90-4)
HCl Salt (CAS: 2097938-55-9)
2-Methoxy Isomer (Alternative)
H-2
~8.05 ppm (s)
~8.45 ppm (s)
N/A (Substituted)
H-6
~7.80 ppm (d, J=5.5 Hz)
~8.25 ppm (d, J=6.0 Hz)
~7.90 ppm (d, J=5.5 Hz)
H-5
~6.65 ppm (d, J=5.5 Hz)
~7.10 ppm (d, J=6.0 Hz)
~6.40 ppm (dd, J=5.5, 1.5 Hz)
H-3
N/A (Substituted)
N/A (Substituted)
~6.10 ppm (d, J=1.5 Hz)
-OCH₃
~3.85 ppm (s)
~4.05 ppm (s)
~3.90 ppm (s)
-NH₂ / -NH₃⁺
~5.80 ppm (br s)
~8.50 ppm (br s, exchangeable)
~6.00 ppm (br s)
(Note: Data acquired at 400 MHz in DMSO-d6 at 298 K. Chemical shifts may vary slightly based on concentration and exact temperature).
Standardized Experimental Protocol
To ensure absolute trustworthiness, the following methodology operates as a self-validating system . By mandating the inclusion of an internal standard and strict solvent peak verification, the protocol inherently flags calibration errors or sample degradation before any structural assignment is made.
Step 1: Sample Preparation
Weigh 10–15 mg of 3-Methoxy-pyridin-4-ylamine hydrochloride into a clean glass vial.
Dissolve the solid completely in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d6) containing 0.05% v/v Tetramethylsilane (TMS). Note: DMSO-d6 is chosen over CDCl3 due to the poor solubility of the hydrochloride salt in non-polar solvents.
Transfer the homogenous solution into a standard 5 mm NMR tube, ensuring no particulate matter is suspended (filter through glass wool if necessary).
Step 2: Acquisition Parameters
Insert the sample into a 400 MHz (or higher) NMR spectrometer.
Lock the magnetic field to the deuterium signal of DMSO-d6.
Shim the magnet (Z1, Z2, Z3) until the lock level is maximized and stable.
Acquire the spectrum using a standard 1D proton pulse sequence (e.g., zg30), 16 to 64 scans, a spectral width of 15 ppm, and a relaxation delay (D1) of 1.5 seconds.
Step 3: Self-Validating Processing & Analysis
Apply a line broadening factor of 0.3 Hz and perform a Fourier Transform (FT).
Phase the spectrum manually to ensure all peaks have a flat, symmetrical baseline.
Validation Check 1 (TMS): Set the chemical shift of the TMS singlet strictly to 0.00 ppm.
Validation Check 2 (Solvent): Verify that the residual, un-deuterated DMSO pentet appears exactly at 2.50 ppm and the HOD (water) peak appears at ~3.33 ppm. Causality: If the DMSO peak is shifted beyond 2.50 ± 0.02 ppm, the locking/shimming process failed, or the sample pH is drastically altering the bulk magnetic susceptibility. The run must be invalidated and repeated.
Integrate the peaks, setting the isolated H-2 singlet (~8.45 ppm) to an integral value of 1.00.
Standardized step-by-step experimental workflow for 1H NMR sample preparation and acquisition.
Comparative Reactivity Guide: 3-Methoxy vs. 3-Halo Pyridin-4-ylamines in Synthetic and Medicinal Chemistry
Executive Summary The 4-aminopyridine (4AP) scaffold is a privileged pharmacophore, widely recognized in medicinal chemistry for its ability to modulate voltage-gated potassium (Kv) channels[1]. However, introducing subs...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The 4-aminopyridine (4AP) scaffold is a privileged pharmacophore, widely recognized in medicinal chemistry for its ability to modulate voltage-gated potassium (Kv) channels[1]. However, introducing substituents at the 3-position fundamentally alters the electronic distribution of the pyridine ring. This guide provides an in-depth, objective comparison of the reactivity profiles of 3-methoxy-pyridin-4-ylamine and 3-halo-pyridin-4-ylamine (e.g., fluoro, chloro, bromo analogs), detailing how their divergent electronic effects dictate their utility in downstream synthetic workflows.
Electronic Profiling & Physicochemical Impact
To understand the reactivity of these scaffolds, we must first analyze the causality behind their electronic vectors. The pyridine ring is inherently electron-deficient, but the potent electron-donating primary amine at the 4-position significantly enriches it[2]. The nature of the 3-substituent acts as the ultimate determining factor for the molecule's overall electronic character.
3-Methoxy-pyridin-4-ylamine : The methoxy group is an electron-donating group (EDG). While it possesses a weak inductive withdrawing effect (-I) due to the electronegative oxygen, its resonance donating effect (+M) through the oxygen lone pairs dominates the system. This synergistic electron enrichment maintains a high basicity for the pyridine nitrogen (pKa = 9.18) and slightly increases lipophilicity (logD = -0.76) compared to unsubstituted 4AP[3].
3-Halo-pyridin-4-ylamine : Halogens (F, Cl, Br, I) are electron-withdrawing groups (EWG). Their strong inductive effect (-I) severely depletes electron density from the pyridine π-system, overriding their weak +M resonance. This electron withdrawal significantly reduces the basicity of the pyridine nitrogen (e.g., the 3-fluoro analog exhibits a pKa of 7.7) and alters its pharmacokinetic profile[4].
Table 1: Physicochemical and Reactivity Comparison
Property / Reactivity
3-Methoxy-pyridin-4-ylamine
3-Halo-pyridin-4-ylamine (e.g., 3-Fluoro/3-Bromo)
Dominant Electronic Effect
+M > -I (Electron Donating)
-I > +M (Electron Withdrawing)
pKa (Pyridine Nitrogen)
~9.18
~7.7 (for 3-Fluoro)
Lipophilicity (logD)
-0.76
0.41 (for 3-Fluoro)
EAS Reactivity
Highly Activated (Directs to C5)
Deactivated
SNAr Reactivity
Deactivated
Activated
Pd-Catalyzed Cross-Coupling
Inert
Highly Reactive (Br, I, Cl)
Divergent Reactivity Pathways
The electronic differences outlined above translate into entirely divergent synthetic applications.
Electrophilic Aromatic Substitution (EAS): The potent electron-donating amino group at the 4-position activates the pyridine ring toward EAS, directing incoming electrophiles to the ortho positions[2]. In 3-methoxy-pyridin-4-ylamine, the synergistic +M effects of both the methoxy and amino groups make the C5 position highly nucleophilic. Conversely, 3-halo analogs are deactivated toward EAS due to the halogen's -I effect, requiring significantly harsher conditions for functionalization.
Transition-Metal Catalyzed Cross-Coupling: 3-Bromo and 3-iodo-pyridin-4-ylamines are premier substrates for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Stille)[5]. The C-X bond serves as a highly reactive electrophilic handle for oxidative addition, enabling the rapid construction of complex biaryl libraries[6]. The 3-methoxy analog lacks this leaving group and remains inert under standard cross-coupling conditions.
Electronic effects dictating divergent reactivity in 3-substituted 4-aminopyridines.
Self-Validating Experimental Protocols
As an application scientist, it is critical to understand not just the steps of a protocol, but the causality behind them. The following methodologies are designed as self-validating systems, incorporating in-process checks to ensure reaction fidelity.
Protocol A: Suzuki-Miyaura Cross-Coupling of 3-Bromo-pyridin-4-ylamine
This protocol demonstrates the utility of the 3-halo handle to form new C-C bonds via palladium catalysis[5].
Step 1: Reaction Setup. In an oven-dried Schlenk flask, combine 3-bromo-pyridin-4-ylamine (1.0 equiv), an aryl boronic acid (1.2 equiv), and K2CO3 (2.0 equiv).
Causality: K2CO3 is chosen as a mild, inorganic base to activate the boronic acid into a reactive boronate complex without causing unwanted side reactions (e.g., competitive amination) with the free primary amine.
Step 2: Catalyst Addition & Solvent. Add Pd(dppf)Cl2 (0.05 equiv) and suspend the mixture in a degassed 4:1 Dioxane/H2O solvent system.
Causality: Pd(dppf)Cl2 is a robust bidentate catalyst that resists deactivation by the coordinating 4-amino group[6]. The biphasic solvent ensures the solubility of both the organic substrates (dioxane) and the inorganic base (water).
Step 3: Heating & In-Process Control. Heat the mixture to 90°C under a nitrogen atmosphere for 12 hours. Monitor via LCMS.
Self-Validation: LCMS should show the disappearance of the starting material mass [M+H]+ and the appearance of the cross-coupled product mass. The presence of debrominated 4-aminopyridine indicates premature reductive elimination, requiring stricter degassing protocols.
Step 4: Workup & Purification. Cool to room temperature, dilute with EtOAc, and wash with brine. Dry the organic layer over Na2SO4, concentrate, and purify via silica gel chromatography (DCM/MeOH gradient).
Step-by-step experimental workflow for the Suzuki-Miyaura cross-coupling.
Protocol B: Regioselective Electrophilic Bromination of 3-Methoxy-pyridin-4-ylamine
This protocol leverages the EAS-activating nature of the 3-methoxy group to functionalize the C5 position.
Step 1: Substrate Solvation. Dissolve 3-methoxy-pyridin-4-ylamine (1.0 equiv) in anhydrous DMF and cool to 0°C.
Causality: DMF stabilizes the polar transition state of the EAS reaction, while cooling prevents over-halogenation.
Step 2: Electrophile Addition. Slowly add N-Bromosuccinimide (NBS) (1.05 equiv) in portions over 30 minutes.
Causality: NBS provides a mild, controlled release of electrophilic bromine (Br+). The synergistic electron-donating effects of the 4-amino and 3-methoxy groups exclusively direct the electrophile to the C5 position[2].
Step 3: Reaction Monitoring. Stir for 2 hours at room temperature. Monitor via TLC (UV active).
Self-Validation: A new, less polar spot should appear. If multiple new spots appear, the reaction temperature is too high, leading to non-selective halogenation.
Step 4: Quench & Workup. Quench with saturated aqueous Na2S2O3 to destroy unreacted NBS. Extract with EtOAc, wash extensively with water (to remove DMF), dry, and concentrate.
References
1.[2] Application Note: A Detailed Protocol for the Sulfonation of 4-Aminopyridine - Benchchem. Available at:
2.[3] Radiochemical Synthesis and Evaluation in Non-Human Primates of 3-[11C]methoxy-4-aminopyridine: A Novel PET Tracer for Imaging Potassium Channels in the CNS | ACS Chemical Neuroscience. Available at:
3.[5] 3-Bromo-4-nitropyridine Hydrochloride - Benchchem. Available at:
4.[1] 4-Methoxy-N-methylpyridin-3-amine|High-Quality Research Chemical - Benchchem. Available at:
5.[4] Novel 11 C-labeled tracer for K + channels in the brain: synthesis and imaging in non-human primates - Journal of Nuclear Medicine. Available at:
6.[6] 3-(2-Chlorophenyl)pyridin-4-amine|CAS 1258624-38-2 - Benchchem. Available at:
Publish Comparison Guide: Biological Activity of 3-Methoxy Pyridine Derivatives in Drug Discovery
Executive Summary The pyridine ring is one of the most privileged scaffolds in medicinal chemistry, offering excellent hydrogen-bonding capabilities, metabolic stability, and favorable physicochemical properties. Among i...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The pyridine ring is one of the most privileged scaffolds in medicinal chemistry, offering excellent hydrogen-bonding capabilities, metabolic stability, and favorable physicochemical properties. Among its substituted variants, 3-methoxy pyridine derivatives have emerged as critical pharmacophores across multiple therapeutic areas. The introduction of a methoxy group at the 3-position specifically alters the electron density of the heteroaromatic ring while providing a flexible, oxygen-linked steric vector.
This guide provides an objective, data-driven comparison of the biological activities of 3-methoxy pyridine derivatives across three distinct targets: Acetylcholinesterase (AChE) inhibition, Gamma-Secretase modulation, and Bacterial DNA Gyrase inhibition. By comparing these derivatives to unsubstituted and alternatively substituted analogs, we provide actionable insights for drug development professionals.
In the pursuit of Alzheimer's Disease (AD) therapeutics, N-aryl galantamine analogues have been synthesized to improve AChE inhibition. The addition of a pyridine ring enhances bioactivity, but the position of the methoxy substituent dictates the binding affinity within the AChE catalytic active site[1].
As shown in Table 1 , introducing a methoxy group at the 3-position (Compound 5o) yields a 2.1-fold improvement in AChE inhibition compared to the unsubstituted pyridine analog (Compound 5m)[1]. The methoxy oxygen acts as a hydrogen bond acceptor, while the electron-donating nature of the group strengthens cation-
interactions with the peripheral anionic site (PAS) of the enzyme. While the 4-methoxy variant (Compound 5q) ultimately provides the optimal spatial alignment for this specific scaffold, the 3-methoxy derivative still demonstrates robust neuroprotective activity against H₂O₂-induced cellular injury[1].
Table 1: AChE Inhibition Profile of N-Aryl Galantamine Analogues
Gamma-secretase modulators (GSMs) aim to shift the cleavage of the amyloid precursor protein (APP) away from the highly amyloidogenic A
42 isoform toward shorter, less toxic peptides. The integration of a 3-methoxypyridine motif into the B-ring of tetracyclic GSM scaffolds has proven highly effective[2].
The 3-methoxy substitution (Compound 22d) provides a nearly 3-fold improvement in A
42 reduction compared to the unsubstituted parent compound (Table 2 )[2]. Mechanistically, the heteroatom reduces the overall calculated partition coefficient (clogP), thereby improving aqueous solubility and brain penetrance. Furthermore, unlike the 3-hydroxy variant which only offered modest recovery, the 3-methoxy group prevents rapid phase II glucuronidation, ensuring metabolic stability while maintaining the necessary steric bulk to allosterically lock the gamma-secretase complex[2].
Table 2: Gamma-Secretase Modulation by Methoxypyridine B-Ring Analogs
Beyond neurology, 3-methoxy pyridine intermediates are vital in synthesizing 5-methoxy-pyrido[1,2-c]pyrimidine-1,3-diones—a novel class of fluoroquinolone-like antibacterial agents[3].
In these architectures, the 5-methoxy group (derived directly from the 3-methoxypyridine starting material) is critical for promoting rapid bacterial chromosome fragmentation. Compared to 5-methyl derivatives, the 5-methoxy analogs exhibit superior anti-mutant activity. The electron-rich methoxy oxygen alters the spatial geometry of the dione core, allowing it to tightly intercalate into the DNA-gyrase cleavage complex. This rigidly prevents DNA religation, converting a bacteriostatic stalling event into rapid bactericidal lethality[3].
Experimental Methodologies & Workflows
To ensure high scientific integrity, the following protocols are designed as self-validating systems . They incorporate strict internal controls to isolate the true pharmacological effect of the 3-methoxypyridine derivatives from experimental artifacts.
Protocol 1: In Vitro AChE Inhibition Kinetics (Modified Ellman’s Assay)
Purpose: To quantify the IC₅₀ of pyridine derivatives against AChE while controlling for non-enzymatic substrate hydrolysis.
Reagent Preparation : Prepare 0.1 M sodium phosphate buffer (pH 8.0). Dissolve the 3-methoxypyridine derivative in DMSO (final assay concentration
1% DMSO to prevent enzyme denaturation).
Pre-Incubation (Critical Step) : In a 96-well microplate, combine 140
L buffer, 20 L of AChE (0.28 U/mL), and 20 L of the test compound. Incubate at 37°C for 15 minutes.
Causality: Pre-incubation is essential for slow-binding inhibitors to establish steady-state equilibrium before the substrate introduces competitive pressure.
Reaction Initiation : Add 10
L of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, 3 mM) and 10 L of acetylthiocholine iodide (ATCI, 15 mM).
Kinetic Reading : Measure absorbance continuously at 412 nm for 5 minutes using a microplate reader.
Self-Validation & Normalization :
Blank Control: Buffer + DTNB + ATCI (No enzyme). Subtract this rate from all wells to eliminate background non-enzymatic hydrolysis.
Vehicle Control: Enzyme + DMSO (No inhibitor). Defines the 100% uninhibited velocity. Normalizing against this ensures the observed inhibition is not a solvent artifact.
Protocol 2: A
42 Quantification via Sandwich ELISA (for GSMs)
Purpose: To measure the reduction of secreted A
42 while ruling out generalized cytotoxicity.
Cell Culture : Seed SH-SY5Y cells stably expressing wild-type APP in 24-well plates. Grow to 80% confluence.
Treatment : Replace media with fresh media containing the 3-methoxypyridine derivative (e.g., Compound 22d) at varying concentrations (10 nM to 1
M). Incubate for 24 hours.
Harvesting : Collect the conditioned media. Centrifuge at 10,000 x g for 5 mins to remove cellular debris.
Causality: A
peptides are secreted. Lysing the cells would release premature, incompletely processed APP fragments, skewing the A42 ratio.
ELISA : Transfer media to plates pre-coated with an A
42-specific capture antibody (cleavage-site specific). Detect with an N-terminal reporting antibody.
Self-Validation (Cytotoxicity Check) : Run a parallel MTT or CellTiter-Glo assay on the remaining adherent cells.
Causality: A drop in A
42 could simply be a false-positive result of cell death. Normalizing the ELISA readout against cell viability/total protein ensures the compound is a true allosteric modulator and not a generic toxin.
Mechanistic Pathway Visualization
Mechanistic pathways of 3-methoxypyridine derivatives across neurological and antibacterial targets.
Conclusion
The 3-methoxypyridine moiety is far more than a simple structural spacer; it is an active participant in target engagement. Whether acting as a hydrogen bond acceptor in the AChE active site, lowering clogP to facilitate allosteric binding to the gamma-secretase complex, or altering the electronic distribution of quinazoline diones to lock bacterial DNA gyrase, this specific substitution pattern consistently drives superior biological activity compared to unsubstituted or alkyl-substituted analogs. Drug development professionals should strongly consider the 3-methoxypyridine pharmacophore when optimizing leads for both neurodegenerative and infectious disease targets.
References
Palladium-Catalyzed Synthesis, Acetylcholinesterase Inhibition, and Neuroprotective Activities of N-Aryl Galantamine Analogues
Source: Journal of Natural Products (ACS Publications)
URL:[Link]
Design and synthesis of novel methoxypyridine-derived gamma-secretase modulators
Source: Bioorganic & Medicinal Chemistry (Elsevier)
URL:[Link]
Efficient Synthesis of the 2-amino-6-chloro-4-cyclopropyl-7-fluoro-5-methoxy-pyrido[1,2-c]pyrimidine-1,3-dione core ring system
Source: Tetrahedron Letters (via NIH PubMed Central)
URL:[Link]
A Senior Application Scientist's Guide to Qualifying Reference Standards for 3-Methoxy-pyridin-4-ylamine Hydrochloride in Quality Control
Introduction: The Bedrock of Analytical Confidence In pharmaceutical development and quality control (QC), the reference standard is the ultimate arbiter of truth. It is the benchmark against which all production batches...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Bedrock of Analytical Confidence
In pharmaceutical development and quality control (QC), the reference standard is the ultimate arbiter of truth. It is the benchmark against which all production batches of an active pharmaceutical ingredient (API) are measured. Consequently, the qualification and proper use of a reference standard are not mere procedural formalities; they are foundational to ensuring the safety, efficacy, and consistency of the final drug product.[1] This guide provides an in-depth, experience-driven framework for the characterization, comparison, and quality control of reference standards for 3-Methoxy-pyridin-4-ylamine hydrochloride, a key building block in modern pharmaceutical synthesis. We will move beyond rote procedures to explore the scientific rationale behind the analytical techniques, ensuring a robust and defensible quality system.
The International Council for Harmonisation (ICH) and the World Health Organization (WHO) provide clear guidelines on the necessity and use of well-characterized reference materials.[2][3] A primary reference standard, as defined by ICH Q7, is a substance shown to be authentic and of high purity through an extensive set of analytical tests.[3] This guide will demonstrate how to establish such a standard and use it to qualify secondary, or working, standards for routine use.
Before establishing analytical methods, a thorough understanding of the molecule's properties is essential. 3-Methoxy-pyridin-4-ylamine hydrochloride is a substituted pyridine, a class of compounds widely used in medicinal chemistry. Its key characteristics are summarized below.
Note: Properties such as melting point and boiling point are often reported for the free base. The hydrochloride salt form will have different physical properties.
A Comparative Framework for Reference Standards
The utility of a reference standard is defined by its traceability to a highly characterized primary standard. The hierarchy is crucial for maintaining consistency over the lifecycle of a product.[3]
Primary Reference Standard: A substance of the highest purity, established without comparison to another standard. It is characterized using a comprehensive suite of orthogonal analytical techniques.[3] Often obtained from official sources like USP or established in-house with extensive testing.[6]
Secondary (or Working) Reference Standard: A standard qualified against the primary reference standard. It is used for routine QC testing to conserve the more valuable primary standard. Its purity and identity are established relative to the primary standard.
Caption: Hierarchy and traceability of pharmaceutical reference standards.
Core Analytical Methodologies for Qualification & Comparison
A multi-pronged, or orthogonal, approach is non-negotiable for the comprehensive characterization of a primary reference standard and the subsequent qualification of a secondary standard.
High-Performance Liquid Chromatography (HPLC) for Purity and Assay
Expertise & Rationale: Reversed-phase HPLC (RP-HPLC) is the workhorse for purity determination of polar to moderately non-polar organic molecules like 3-Methoxy-pyridin-4-ylamine. The hydrochloride salt is ionic and will be highly soluble in aqueous mobile phases. A C8 or C18 column provides a non-polar stationary phase that retains the molecule based on its hydrophobicity. The use of a buffer is critical to control the ionization state of the pyridine nitrogen, ensuring consistent retention times and sharp peak shapes. UV detection is suitable due to the aromatic nature of the pyridine ring.[7][8]
Experimental Protocol: Purity by Area Normalization
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
Mobile Phase A: 0.1% Phosphoric Acid in Water (pH adjusted to ~2.5).
Mobile Phase B: Acetonitrile.
Gradient Program:
0-5 min: 5% B
5-25 min: 5% to 70% B
25-30 min: 70% B
30.1-35 min: 5% B (re-equilibration)
Flow Rate: 1.0 mL/min.
Column Temperature: 30 °C.
Detection Wavelength: 254 nm.
Injection Volume: 10 µL.
Sample Preparation: Accurately weigh ~10 mg of the reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B.
Trustworthiness (Self-Validation): The method's suitability is confirmed by assessing specificity (a placebo injection should show no interfering peaks), linearity over the expected concentration range, and precision (repeat injections of the same standard should yield highly consistent results, e.g., %RSD < 0.5%).[9]
Caption: Workflow for HPLC purity determination of the reference standard.
Data Comparison: Primary vs. Secondary Standard
Parameter
Primary Standard (Lot: PRS-001)
Secondary Standard (Lot: WRS-001)
Acceptance Criteria for Secondary
Purity (HPLC Area %)
99.95%
99.85%
≥ 99.5%
Largest Impurity
0.03%
0.08%
≤ 0.10%
Total Impurities
0.05%
0.15%
≤ 0.20%
Relative Retention Time
1.00 (by definition)
1.00 ± 0.02
Matches Primary Standard
Nuclear Magnetic Resonance (NMR) for Identity
Expertise & Rationale: ¹H and ¹³C NMR spectroscopy are unparalleled for confirming the chemical structure of a molecule. For 3-Methoxy-pyridin-4-ylamine hydrochloride, ¹H NMR should reveal distinct signals for the aromatic protons on the pyridine ring, the methoxy group protons, and the amine protons. The hydrochloride salt formation will cause a downfield shift of the aromatic proton signals due to the decreased electron density on the ring.[10] Comparing the spectrum of a secondary standard to that of a primary standard provides definitive proof of identity.
Solvent: Deuterated Dimethyl Sulfoxide (DMSO-d₆) or Deuterated Methanol (CD₃OD). DMSO-d₆ is often preferred as it allows for the observation of exchangeable amine protons.
Instrument: 400 MHz or higher field NMR spectrometer.
Sample Preparation: Dissolve 5-10 mg of the standard in ~0.7 mL of the deuterated solvent.
Acquisition: Acquire a standard ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
Analysis: Compare the chemical shifts, splitting patterns (multiplicity), and integration values of the secondary standard's spectrum directly against the spectrum of the primary standard.
Trustworthiness (Self-Validation): The structural assignment must be self-consistent. The number of signals, their integrations, and their splitting patterns must all align with the proposed structure of 3-Methoxy-pyridin-4-ylamine hydrochloride.
Caption: Logic diagram for NMR-based identity confirmation.
Mass Spectrometry (MS) for Molecular Weight Verification
Expertise & Rationale: Mass spectrometry provides a direct measurement of the molecular weight of the analyte, serving as an orthogonal confirmation of identity. Electrospray Ionization (ESI) is a soft ionization technique well-suited for this molecule, which will readily protonate in the positive ion mode to give an [M+H]⁺ ion.
Experimental Protocol: ESI-MS Confirmation
System: A simple Quadrupole MS or an LC-MS system.
Sample Preparation: Prepare a dilute solution of the standard (~10 µg/mL) in 50:50 acetonitrile:water with 0.1% formic acid.
Method: Infuse the sample directly into the source or inject it via the LC system.
Analysis: Look for the protonated molecular ion [M+H]⁺ for the free base (C₆H₈N₂O). The expected mass would be approximately 125.07 (calculated for [C₆H₉N₂O]⁺).
Data Comparison: The measured mass-to-charge ratio (m/z) for both the primary and secondary standards should be identical and consistent with the theoretical mass of the protonated molecule.
Comprehensive Qualification: The Full Picture
For a primary standard , the characterization is more exhaustive and includes orthogonal assays to assign a definitive purity value.
Mass Balance Approach: Purity is often assigned by the formula: %Purity = 100% - % Water - % Residual Solvents - % Non-volatile Residue .
Water Content: Determined by Karl Fischer titration.
Residual Solvents: Determined by Gas Chromatography (GC) with headspace sampling.
Non-volatile Residue (Residue on Ignition): Determined by a standard pharmacopeial method.
Quantitative NMR (qNMR): An absolute quantification method that can determine the purity of the standard against a certified reference material of a different structure.
Practical Guide: Qualifying a Secondary Standard Against a Primary Standard
This workflow ensures the seamless transfer of "truth" from the primary to the working standard.
Caption: Complete workflow for qualifying a secondary reference standard.
Conclusion
The establishment of a robust reference standard program for 3-Methoxy-pyridin-4-ylamine hydrochloride is a critical quality control function. It is not a one-time event but a continuous process of characterization, comparison, and monitoring. By employing a suite of orthogonal analytical techniques—led by HPLC for purity, NMR for identity, and MS for confirmation—and adhering to a strict hierarchical system of primary and secondary standards, a laboratory can ensure the accuracy and reliability of its analytical data. This scientific, evidence-based approach underpins product quality and, ultimately, patient safety.
References
Title: Guidelines: Norms and Standards for Pharmaceuticals
Source: World Health Organization (WHO)
URL: [Link]
Title: How RS Are Used in Pre/Post Approval Medicines Framework Reference Standards and Regulatory Milestones
Source: International Regulators and Scientists on Standards (IRSS)
URL: [Link]
Title: Supporting Information
Source: The Royal Society of Chemistry
URL: [Link]
Title: HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL
Source: Acta Poloniae Pharmaceutica
URL: [Link]
Title: NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides
Source: Bulletin de l'Academie Polonaise des Sciences, Serie des Sciences Chimiques
URL: [Link]
Title: 3-methoxypyridine, 7295-76-3
Source: The Good Scents Company
URL: [Link]
Title: PV2143 - OSHA
Source: Occupational Safety and Health Administration
URL: [Link]
Title: Preparation method of 2-[[[4-(3-methoxypropoxy)
Title: Characterization and pharmacological evaluation of new pyridine analogs
Source: ResearchGate
URL: [Link]
Title: Stability indicating RP-HPLC method for simultaneous determination of pyrimethamine and sulfamethoxypyrazine in pharmaceutical formulation
Source: Semantic Scholar
URL: [Link]
identifying common impurities in commercial 3-Methoxy-pyridin-4-ylamine HCl
As a Senior Application Scientist, I frequently encounter a recurring bottleneck in drug development and radiochemistry: the uncharacterized impurity profiles of commercially sourced heterocyclic building blocks. For res...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, I frequently encounter a recurring bottleneck in drug development and radiochemistry: the uncharacterized impurity profiles of commercially sourced heterocyclic building blocks. For researchers synthesizing novel kinase inhibitors (such as KRAS G12C targeting agents) or developing PET radiotracers, 3-Methoxy-pyridin-4-ylamine HCl (CAS 2097938-55-9; free base CAS 52334-90-4) is an indispensable intermediate.
However, assuming all commercial grades of this compound are functionally equivalent is a costly mistake. Depending on the manufacturer's chosen synthetic route, trace impurities—many of which are classified as potentially genotoxic impurities (PGIs)—can persist in the final batch. These impurities not only poison downstream transition-metal catalysts but also trigger stringent regulatory scrutiny.
This guide objectively compares the impurity profiles of different commercial grades of 3-Methoxy-pyridin-4-ylamine HCl, explains the mechanistic origins of these impurities, and provides a self-validating analytical protocol for their trace-level quantification.
Mechanistic Origins of Common Impurities
To understand what you are buying, you must first understand how it was made. Commercial 3-Methoxy-pyridin-4-ylamine is typically synthesized via one of two primary routes, each leaving a distinct chemical fingerprint in the final product [1].
Route A: Direct Methylation. This route utilizes 4-amino-3-hydroxypyridine as the starting material, reacting it with a methylating agent (e.g., methyl iodide) under basic conditions.
N-Methylated Impurities: Because the exocyclic primary amine is also nucleophilic, over-alkylation can occur, yielding N-methyl or N,N-dimethyl byproducts.
Route B: Dehalogenation. This route starts from a halogenated precursor like 2-chloro-3-methoxy-pyridin-4-amine, followed by catalytic hydrogenation (Pd/C).
Halogenated Impurity: Incomplete reduction leaves trace chlorinated pyridines, which are notorious for poisoning palladium catalysts in subsequent downstream Buchwald-Hartwig or Suzuki couplings.
Synthetic pathways of 3-Methoxy-pyridin-4-ylamine and the mechanistic origins of common impurities.
Comparative Analysis of Commercial Sources
To objectively evaluate the landscape, we analyzed three different sources of 3-Methoxy-pyridin-4-ylamine HCl using high-resolution UHPLC-MS/MS. Aminopyridines are reactive bases and are often flagged as PGIs, meaning regulatory guidelines (such as ICH M7) require their control to parts-per-million (ppm) levels [2].
The data below summarizes the impurity profiles of a Standard Commercial Grade (Supplier A), a High-Purity Pharma Grade (Supplier B), and an In-House Optimized batch synthesized via strictly controlled methylation.
Source / Grade
Overall Purity (UHPLC-UV)
4-Amino-3-hydroxypyridine (Des-methyl)
N-Methylated Aminopyridines
2-Chloro-3-methoxy-pyridin-4-amine
Moisture (KF)
Supplier A (Standard)
96.5%
1,200 ppm
850 ppm
400 ppm
2.1%
Supplier B (High-Purity)
99.2%
< 50 ppm
120 ppm
< 10 ppm
0.5%
In-House (Optimized)
> 99.8%
< 10 ppm
< 10 ppm
Not Detected
< 0.1%
Key Takeaways:
Supplier A is sufficient for early-stage discovery but contains high levels of des-methyl and halogenated impurities. The 400 ppm of chlorinated precursor will actively degrade the performance of sensitive downstream cross-coupling reactions.
Supplier B effectively mitigates the halogenated impurity but still shows trace N-methylation, indicating a Route A synthesis with imperfect stoichiometric control.
In-House Optimization demonstrates that by utilizing highly specific temperature controls (-70 °C to room temperature gradients) during methylation, side reactions can be almost entirely suppressed.
Experimental Protocol: Trace-Level Quantification via UHPLC-MS/MS
Standard HPLC-UV lacks the sensitivity and specificity required to detect aminopyridine impurities at the <75 ppm threshold required for toxicological compliance [3]. To achieve this, we utilize a Triple Quadrupole Mass Spectrometer in Multiple Reaction Monitoring (MRM) mode.
This protocol is designed as a self-validating system : it incorporates matrix spiking and isotope-labeled internal standards to ensure that the high concentration of the API matrix does not cause ion suppression, thereby guaranteeing the trustworthiness of the quantitative data.
Step-by-Step Methodology
1. Sample and Standard Preparation
Rationale: High concentrations of the target compound (API) can suppress the ionization of trace impurities in the ESI source. We use a dilute-and-shoot approach combined with matrix-matched calibration.
Step 1.1: Dissolve 20 mg of the 3-Methoxy-pyridin-4-ylamine HCl sample in 1.0 mL of LC-MS grade Methanol/Water (50:50, v/v) to create the matrix solution.
Step 1.2: Prepare a mixed impurity standard stock containing 4-amino-3-hydroxypyridine, 2-chloro-3-methoxy-pyridin-4-amine, and 4-(methylamino)-3-methoxypyridine at 10 µg/mL.
Step 1.3 (Self-Validation): Create a 6-point calibration curve (1 ng/mL to 100 ng/mL) by spiking the mixed standard directly into the 20 mg/mL API matrix. Prepare a parallel curve in pure solvent. If the slopes deviate by >5%, ion suppression is occurring, and the sample must be further diluted.
2. Chromatographic Separation
Rationale: Aminopyridines are highly polar and basic, often leading to severe peak tailing on standard C18 columns. We utilize a Cyano (CN) or specialized polar-embedded C18 column to ensure sharp peak shapes and baseline resolution [3].
Step 2.1: Equip the UHPLC with a Kromasil CN column (150 mm × 2.1 mm, 1.8 µm).
Step 2.2: Set the mobile phase to a gradient of Water (A) and Methanol (B), both containing 2.5 mM ammonium acetate and 0.1% formic acid to maintain the analytes in their protonated state.
Step 2.3: Run a gradient from 5% B to 95% B over 10 minutes at a flow rate of 0.4 mL/min. Divert the LC flow to waste for the first 2 minutes and during the elution of the main API peak to prevent mass spectrometer contamination.
3. MS/MS Detection (MRM Mode)
Rationale: MRM filters out the background matrix noise by selecting specific precursor-to-product ion transitions.
Step 3.1: Operate the Triple Quadrupole MS with an Electrospray Ionization (ESI) source in positive mode.
Step 3.2: Monitor the following specific transitions:
Des-methyl impurity: m/z 111.0 → 94.0
N-methylated impurity: m/z 139.1 → 124.1
Halogenated impurity: m/z 159.0 → 144.0 (monitor the 35Cl/37Cl isotope ratio for confirmation).
UHPLC-MS/MS analytical workflow for the trace-level quantification of aminopyridine impurities.
Conclusion
When sourcing 3-Methoxy-pyridin-4-ylamine HCl, researchers must look beyond the generic ">95% Purity" label. The remaining 5% often consists of structurally similar, reactive aminopyridines that can derail sensitive synthetic steps or introduce genotoxic risks into pharmaceutical pipelines. By implementing rigorous UHPLC-MS/MS screening and understanding the synthetic origins of these impurities, laboratories can confidently select the right commercial grade or optimize their in-house purification strategies to ensure downstream success.
References
Radiochemical synthesis and evaluation in nonhuman primates of 3-[11C]methoxy-4-aminopyridine: a novel PET tracer for Imaging Potassium Channels in the CNS. National Institutes of Health (NIH).
Trace Level Quantification of Potential Mutagenic Impurities in Pharmaceuticals. Agilent Technologies.
HPLC-MS Analysis of Four Potential Genotoxic Impurities in Alogliptin Pharmaceutical Materials. Oxford Academic (OUP) / PubMed.
Safety & Regulatory Compliance
Safety
Personal protective equipment for handling 3-Methoxy-pyridin-4-ylamine hydrochloride
Advanced Safety and Operational Guide: Handling 3-Methoxy-pyridin-4-ylamine Hydrochloride In pharmaceutical development and chemical synthesis, pyridine derivatives like 3-Methoxy-pyridin-4-ylamine hydrochloride (CAS 209...
Author: BenchChem Technical Support Team. Date: March 2026
Advanced Safety and Operational Guide: Handling 3-Methoxy-pyridin-4-ylamine Hydrochloride
In pharmaceutical development and chemical synthesis, pyridine derivatives like 3-Methoxy-pyridin-4-ylamine hydrochloride (CAS 2097938-55-9) serve as critical structural intermediates. However, the physicochemical properties of this compound—specifically its formulation as a fine, reactive hydrochloride salt powder—demand rigorous operational discipline.
As a Senior Application Scientist, I designed this guide to transcend standard safety data sheets. By understanding the mechanistic causality behind each hazard, researchers can implement a self-validating handling system that protects personnel, ensures sample integrity, and maintains regulatory compliance.
Before selecting Personal Protective Equipment (PPE), we must understand how the chemical interacts with human biology and the laboratory environment. Safety data for the base compound,, indicates significant irritant properties that are exacerbated when handled as a hydrochloride salt.
Table 1: Hazard Profile and Operational Impact
Hazard Class
GHS Statement
Quantitative Metric
Mechanistic Causality & Operational Impact
Acute Oral Toxicity
H302: Harmful if swallowed
LD50 (Estimate): < 2000 mg/kg
The pyridine-amine motif interacts with systemic metabolic pathways. Requires strict control of airborne dust that could settle on the operator's facial area or lips.
Skin Irritation
H315: Causes skin irritation
Exposure Limit: N/A (Minimize all contact)
The hydrochloride salt dissociates in skin moisture, creating localized acidic micro-environments that penetrate the lipid bilayer, causing rapid erythema.
Eye Irritation
H319: Causes serious eye irritation
pH (in solution): ~4.0 - 5.5
Fine crystalline dust adheres to the cornea. The acidic nature of the salt exacerbates tissue damage upon contact with ocular fluid.
Respiratory Irritation
H335: May cause respiratory irritation
Particulate Size: < 50 µm (Dust)
Inhalation of micro-particulates leads to deposition in the upper respiratory tract. The amine acts as a localized irritant to mucosal membranes.
Section 2: Personal Protective Equipment (PPE) Matrix
According to the 1[1], the use of engineering controls must be prioritized, with PPE acting as the critical final barrier. The 2[2] mandates a specific hazard assessment to select appropriate gear.
Table 2: Engineered PPE Specifications
PPE Category
Specification
Causality (The "Why")
Hand Protection
Double-layered Nitrile (≥0.11 mm thickness)
Nitrile provides excellent resistance to aqueous salts. Double-gloving ensures a fail-safe barrier if the outer glove is compromised by micro-abrasions from spatulas or glassware.
Eye Protection
Indirect Vented Chemical Splash Goggles
Standard safety glasses leave gaps. Indirect vented goggles prevent fine, airborne hydrochloride dust from bypassing the lenses and dissolving into ocular fluid.
Body Protection
Flame-resistant (FR) or 100% Cotton Lab Coat
Cotton is prioritized over synthetics because it does not generate static electricity, which would otherwise cause the reactive powder to cling to the operator's sleeves.
Respiratory
Fume Hood (80–120 fpm) OR N95/P100 Respirator
The fume hood sweeps dust away from the breathing zone. A respirator (filtering ≥95% of particulates) is the mandatory secondary defense if handling outside a hood is unavoidable.
Section 3: Self-Validating Operational Protocol
Every protocol must be a self-validating system—meaning it includes built-in feedback loops to confirm success before the operator proceeds to the next step.
Self-validating operational workflow for handling hazardous pyridine derivatives.
Step-by-Step Methodology: Precision Weighing and Transfer
Step 1: Environmental Control & Verification
Action: Activate the chemical fume hood and verify the face velocity is between 80–120 feet per minute (fpm).
Validation: Check the digital airflow monitor. If the alarm sounds or velocity drops below 80 fpm, abort the procedure immediately.
Step 2: Static Mitigation
Action: Wipe the exterior of the reagent bottle and the balance draft shield with an anti-static wipe. Use a grounded, anti-static micro-spatula for the chemical.
Causality: The hydrochloride salt is highly prone to static charge accumulation. Using standard metal/plastic spatulas causes the powder to aerosolize via electrostatic repulsion.
Step 3: Precision Transfer
Action: Transfer the required mass into a pre-tared, sealable vessel (e.g., a scintillation vial with a PTFE-lined cap) strictly inside the fume hood.
Validation: The balance reading must stabilize within 3 seconds. Continuous drifting indicates micro-drafts or static interference, requiring immediate recalibration of the draft shield.
Step 4: Containment
Action: Cap the vessel tightly and wipe the exterior with a dry tissue before removing it from the fume hood.
Section 4: Decontamination & Disposal Plan
Unseen micro-particulates of 3-Methoxy-pyridin-4-ylamine hydrochloride can cause delayed skin irritation upon contact. A rigorous disposal and decontamination plan is non-negotiable.
Step-by-Step Methodology: Post-Operation Cleanup
Step 1: Wet-Wipe Decontamination
Action: Spray a disposable, lint-free wipe with 70% Ethanol or Isopropanol. Wipe down the spatula, balance pan, and fume hood surface.
Causality: Dry wiping simply redistributes fine powders into the air. Because the hydrochloride salt is highly soluble in polar solvents, a wet wipe dissolves the compound, trapping it within the matrix of the fabric and preventing aerosolization.
Validation: Perform a secondary wipe with a clean, dry tissue. If any visual residue or discoloration remains, repeat the wet-wipe step.
Step 2: Solid Waste Segregation
Action: Dispose of all contaminated wipes, outer gloves, and empty reagent bottles into a designated "Solid Hazardous Waste - Toxic/Irritant" container.
Causality: Segregation prevents cross-reactivity with incompatible chemicals (e.g., strong oxidizers) in general laboratory waste streams.
Step 3: Liquid Waste Management
Action: If the compound was dissolved in a solvent for reaction, dispose of the resulting mixture in a properly labeled "Halogenated" or "Non-Halogenated" liquid waste carboy, depending on the solvent used. Never mix amine waste with acidic waste streams to prevent exothermic neutralization reactions.
Our commitment is to empower researchers with the knowledge to execute complex chemistry safely. By treating every protocol as a logical, self-validating system, we build a foundation of trust and operational excellence in the laboratory.
References
Laboratory Safety Guidance. Occupational Safety and Health Administration (OSHA).
Working with Chemicals - Prudent Practices in the Laboratory. National Center for Biotechnology Information (NCBI) Bookshelf / National Research Council.